GRD081

Catalog No.
S1885359
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GRD081

Product Name

GRD081

Synonyms

GRD081; GRD-081; GRD 081.;NONE

GRD081 is a dual PI3K/mTOR inhibitor. The no-observed-adverse-effect level (NOAEL) of GRD081 was 1mg/kg/day for beagle dogs and less than 2mg/kg/day for SD rats.

GRD081 Overview

Author: Smolecule Technical Support Team. Date: February 2026

GRD081 is a newly developed dual PI3K/mTOR inhibitor. At the time of the available study (2013), it was being considered for evaluation in a phase I clinical trial. The subchronic toxicity of this compound was characterized in Sprague-Dawley (SD) rats and beagle dogs [1].

Summary of Quantitative Data

The table below summarizes the key quantitative findings from the 28-day repeated oral administration toxicity study of this compound [1].

Subject Dose Groups (mg/kg/day) Mortality Main Toxic Effects NOAEL (No-Observed-Adverse-Effect Level)
Sprague-Dawley Rats 2, 5, 10 Unscheduled mortality at 5 and 10 mg/kg/day Myelosuppression, immunosuppression, hematological toxicity, and moderate liver, pancreas, and kidney toxicity [1]. < 2 mg/kg/day [1]
Beagle Dogs 1, 2, 4 Not specified Myelosuppression, immunosuppression, hematological toxicity, and moderate liver, pancreas, and kidney toxicity [1]. 1 mg/kg/day [1]

Note on Reversibility: Most of the treatment-induced adverse effects were found to be reversible upon discontinuation of treatment [1].

Detailed Experimental Protocol

The methodology for the core subchronic toxicity study is outlined below [1].

  • Subjects: Sprague-Dawley (SD) rats and beagle dogs.
  • Administration: The compound was administered orally once per day.
  • Dosing Regimen:
    • Rats: 2, 5, and 10 mg/kg/day.
    • Dogs: 1, 2, and 4 mg/kg/day.
  • Study Duration: 28 days of consecutive daily dosing.
  • Recovery Period: A 14-day period followed the dosing phase to observe for reversibility of effects.

Signaling Pathway & Experimental Workflow

The following diagrams, created using Graphviz, illustrate the targeted signaling pathway and the experimental workflow based on the study description.

GRD081_Workflow cluster_pathway Simplified PI3K/mTOR Signaling Pathway cluster_experiment 28-Day Subchronic Toxicity Study Workflow GrowthFactors Growth Factor Signals PI3K PI3K GrowthFactors->PI3K mTOR mTOR PI3K->mTOR CellEvents Cell Growth Proliferation Survival mTOR->CellEvents This compound This compound Inhibitor This compound->PI3K Inhibits This compound->mTOR Inhibits AnimalPrep Animal Preparation (Sprague-Dawley Rats, Beagle Dogs) Dosing 28-Day Oral Dosing (Rats: 2,5,10 mg/kg/day Dogs: 1,2,4 mg/kg/day) AnimalPrep->Dosing Monitoring In-Life Monitoring & Clinical Observations Dosing->Monitoring RecoveryPhase 14-Day Recovery Period (Observe for Reversibility) Dosing->RecoveryPhase Subset of Animals Sacrifice Terminal Sacrifice & Tissue Collection Monitoring->Sacrifice Analysis Histopathology Hematology Clinical Chemistry Sacrifice->Analysis RecoveryPhase->Sacrifice

Diagram 1: this compound targets the PI3K/mTOR pathway to inhibit cell growth and survival signals [1].

GRD081_Effects cluster_toxicity Primary Observed Toxicities of this compound Myelosuppression Myelosuppression Immunosuppression Immunosuppression Hematological Hematological Toxicity OrganToxicity Organ Toxicity (Liver, Pancreas, Kidney) This compound This compound Administration This compound->Myelosuppression This compound->Immunosuppression This compound->Hematological This compound->OrganToxicity

Diagram 2: The 28-day study included a dosing phase, detailed analysis, and a recovery period to assess reversibility [1].

Important Note on Information Recency

The primary source for this technical guide is a study published in 2013. As you requested the most current information, it is essential to note that the status of this compound may have advanced significantly since this foundational preclinical work. For the latest development status, it is highly recommended to check clinical trial registries (like ClinicalTrials.gov) and recent scientific literature.

References

GRD081 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

GRD081 at a Glance

This compound is characterized as a dual PI3K/mTOR inhibitor [1]. This means its primary mechanism of action is to simultaneously inhibit two closely related proteins: Phosphoinositide 3-Kinase (PI3K) and the mammalian target of rapamycin (mTOR). Both are core components of a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Inhibiting this pathway is a common strategy in oncology drug development, particularly for certain cancer types.

Summary of Subchronic Toxicity Data

The table below summarizes the key findings from a 28-day repeated-dose toxicity study of this compound in Sprague-Dawley rats and beagle dogs [1].

Parameter Sprague-Dawley Rats Beagle Dogs
Dose Levels (mg/kg/day) 2, 5, 10 1, 2, 4
Mortality Unscheduled mortality at 5 and 10 mg/kg/day Not reported
Primary Toxicities Myelosuppression, Immunosuppression, Hematological toxicity, Moderate liver, pancreas, and kidney toxicity Myelosuppression, Immunosuppression, Hematological toxicity, Moderate liver, pancreas, and kidney toxicity
Reversibility Most effects were reversible after a 14-day recovery period Most effects were reversible after a 14-day recovery period
NOAEL < 2 mg/kg/day 1 mg/kg/day

Abbreviation: NOAEL, No-Observed-Adverse-Effect Level.

The study noted that these adverse effects are consistent with the intended pharmacological action on the PI3K/mTOR pathway, as this signaling cascade is involved in numerous physiological functions across different organ systems [1].

Experimental Protocol Overview

The primary available study provides a high-level overview of its methodology [1]. A detailed, step-by-step experimental protocol for investigating this compound's mechanism of action is not available in the public domain.

Here is a summary of the in vivo toxicity study design:

  • Test System: Sprague-Dawley rats and beagle dogs.
  • Administration: Oral administration (gavage).
  • Dosing Regimen: Consecutive daily dosing for 28 days.
  • Dose Groups: Rats (2, 5, 10 mg/kg/day); Dogs (1, 2, 4 mg/kg/day).
  • Recovery Period: A 14-day period followed the dosing phase to assess the reversibility of observed effects.
  • Endpoints Monitored: The study focused on toxicological outcomes, including mortality, clinical observations, hematology, and histopathological examination of tissues.

The PI3K/mTOR Signaling Pathway

While a specific diagram for this compound is not available, the following flowchart illustrates the general PI3K/AKT/mTOR signaling pathway that this compound is designed to inhibit. As a dual inhibitor, this compound likely acts at the key nodes of PI3K and mTORC1/2.

grd081_pathway Growth_Factors Growth Factor Signals RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound (Dual Inhibitor) This compound->PI3K Inhibits This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits

General PI3K/mTOR pathway inhibited by this compound.

References

GRD081 Preclinical Toxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings from a 28-day subchronic toxicity study of GRD081 in Sprague-Dawley rats and beagle dogs [1].

Aspect Sprague-Dawley Rats Beagle Dogs
Tested Doses 2, 5, 10 mg/kg/day 1, 2, 4 mg/kg/day
Highest Tolerated Dose < 2 mg/kg/day 1 mg/kg/day
No-Observed-Adverse-Effect Level (NOAEL) < 2 mg/kg/day 1 mg/kg/day
Major Observed Toxicities Unscheduled mortality at ≥5 mg/kg/day; Myelosuppression; Immunosuppression; Hematological toxicity; Moderate liver, pancreas, and kidney toxicity. Myelosuppression; Immunosuppression; Hematological toxicity; Moderate liver, pancreas, and kidney toxicity.
Recovery Most effects were reversible after a 14-day recovery period. Most effects were reversible after a 14-day recovery period.

The PI3K/AKT/mTOR (PAM) Signaling Pathway

This compound acts on a critically important pathway in cancer biology. The following diagram illustrates the PAM pathway, its role in normal cell signaling, and how it is dysregulated in cancer [2] [3].

fam_pathway Growth_Factors Growth Factors (e.g., from RTKs/GPCRs) PI3K PI3K Complex (p85 & p110 subunits) Growth_Factors->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  Substrate PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Activates & Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Activates Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes mTORC2->AKT Fully Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits) PIK3CA_mutation Common Cancer Drivers: • PIK3CA mutations (gain-of-function) • PTEN loss-of-function • AKT mutations PIK3CA_mutation->PI3K PIK3CA_mutation->AKT PIK3CA_mutation->PTEN This compound This compound Inhibits PI3K & mTOR This compound->PI3K This compound->mTORC1

Diagram of the PI3K/AKT/mTOR (PAM) pathway, its dysregulation in cancer, and the inhibitory action of this compound.

Experimental Methodology Overview

The available study provides a high-level overview of the experimental design but lacks the granular, step-by-step protocols you would need for replication [1].

  • Test Systems: Sprague-Dawley rats and beagle dogs.
  • Dosing Regimen: this compound was administered orally once daily for 28 consecutive days.
  • Dose Levels:
    • Rats: 2, 5, and 10 mg/kg/day.
    • Dogs: 1, 2, and 4 mg/kg/day.
  • Recovery Period: A 14-day recovery period was included after the dosing phase to assess the reversibility of observed effects.
  • Endpoint Measurements: The study evaluated mortality, clinical signs, hematology, clinical chemistry, and histopathology of organs. The toxic effects noted were consistent with the intended pharmacology of inhibiting the PI3K/mTOR pathway.

Insights for Further Research

  • Mechanism and Context: The toxicities observed (myelosuppression, immunosuppression, metabolic issues) are on-target effects, meaning they result directly from inhibiting the PI3K/mTOR pathway, which is crucial for cell growth and metabolism [1] [3]. This is a common challenge with this class of drugs.
  • Explore Broader Inhibitor Class: Since information on this compound itself is limited, researching other approved or late-stage PI3K/AKT/mTOR inhibitors can provide valuable insights into managing efficacy and toxicity. Notable agents include:
    • mTOR inhibitors: Everolimus
    • PI3Kα inhibitors: Alpelisib, Inavolisib
    • AKT inhibitors: Capivasertib
    • Pan-PI3K/mTOR inhibitors: Gedatolisib [2] [4].
  • Check for Recent Developments: The foundational study on this compound is from 2013. It is crucial to search clinical trial registries (like ClinicalTrials.gov) and recent patent databases to determine if development of this compound has progressed or been discontinued.

References

Quantitative Toxicology Data of GRD081

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a 28-day subchronic toxicity study of GRD081 in Sprague-Dawley rats and beagle dogs [1].

Subject Dosage (mg/kg/day) Mortality Major Observed Toxicities Reversibility NOAEL (No-Observed-Adverse-Effect Level)
Sprague-Dawley Rats 2, 5, 10 Unscheduled mortality at 5 and 10 mg/kg/day Myelosuppression, Immunosuppression, Hematological toxicity, Moderate liver/pancreas/kidney toxicity [1] Most effects were reversible after discontinuation [1] < 2 mg/kg/day [1]
Beagle Dogs 1, 2, 4 Information not specified in abstract Myelosuppression, Immunosuppression, Hematological toxicity, Moderate liver/pancreas/kidney toxicity [1] Most effects were reversible after discontinuation [1] 1 mg/kg/day [1]

Experimental Protocol: 28-Day Subchronic Toxicity Study

The methodology for the key toxicity study was as follows [1]:

  • Test System: Sprague-Dawley (SD) rats and Beagle dogs.
  • Administration: The compound This compound was administered orally once per day for 28 consecutive days.
  • Dosage Levels:
    • Rats: 2, 5, and 10 mg/kg/day.
    • Dogs: 1, 2, and 4 mg/kg/day.
  • Recovery Period: The study included a 14-day recovery period following the last dose to assess the reversibility of any observed effects.
  • Primary Endpoints: The study focused on assessing toxicity to the bone marrow (myelosuppression), immune system, blood, liver, pancreas, and kidneys.
  • Conclusion: The observed toxicities were consistent with the intended pharmacologic action of PI3K/mTOR inhibitors, and most effects were found to be reversible [1].

The PI3K/mTOR Signaling Pathway

While the search results do not contain a specific pathway diagram for this compound, it is characterized as a dual PI3K/mTOR inhibitor [1]. The following diagram illustrates the general signaling pathway that this compound targets, based on this mechanism of action.

grd081_pathway PI3K/mTOR Signaling Pathway Inhibition by this compound Growth_Factors Growth Factor Receptors PI3K PI3K Growth_Factors->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Converted from AKT AKT PIP3->AKT mTORC1 mTORC1 (Complex 1) AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth mTORC2 mTORC2 (Complex 2) mTORC2->AKT Activates This compound This compound Inhibitor This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Diagram of the PI3K/mTOR signaling pathway and this compound inhibition. This compound acts as a dual inhibitor, simultaneously targeting the PI3K and mTOR complexes to suppress signals for cell growth and proliferation [1].

References

GRD081 Preclinical Profile Overview

Author: Smolecule Technical Support Team. Date: February 2026

GRD081 is a dual PI3K/mTOR inhibitor that was under development as an anti-cancer therapeutic. The primary available preclinical data comes from a 28-day repeated-dose toxicity study conducted in line with regulatory standards to support a Phase I clinical trial [1].

The table below summarizes the key design elements of this subchronic toxicity study.

| Study Parameter | Details | | :--- | :--- | | Compound | this compound (Dual PI3K/mTOR inhibitor) [1] | | Objective | To evaluate subchronic toxicity and determine NOAEL (No-Observed-Adverse-Effect Level) [1] | | Study Duration | 28-day repeated oral administration, plus a 14-day recovery period [1] | | Animal Models | Sprague-Dawley (SD) rats and Beagle dogs [1] | | Dose Levels (mg/kg/day) | Rats: 2, 5, 10 | Dogs: 1, 2, 4 [1] | | Regulatory Compliance | Conducted under Good Laboratory Practice (GLP) regulations [2] |

Detailed Experimental Protocol

The methodology for the pivotal toxicity study was designed as follows [1]:

  • Animal Assignment: Rats and dogs were randomly assigned to control or dose groups.
  • Dosing: this compound was administered orally via gavage once daily for 28 consecutive days.
  • Monitoring: Animals were closely observed daily for clinical signs, morbidity, and mortality.
  • Recovery Phase: A subset of animals from each group was monitored for an additional 14 days without dosing to assess the potential reversibility of any observed effects.
  • Terminal Analysis: At the end of both the dosing and recovery periods, animals were euthanized for comprehensive analysis. This included:
    • Hematology and Clinical Chemistry: Blood samples were analyzed for signs of toxicity.
    • Histopathology: Full necropsies were performed. Tissues and organs (including liver, kidney, pancreas, and bone marrow) were collected, preserved, and examined microscopically for pathological changes.

Key Findings and Toxicity Profile

The 28-day study revealed a profile of toxicities consistent with the pharmacologic inhibition of the PI3K/mTOR pathway. The major findings and the established NOAELs are summarized below.

Findings Category Observed Effects (Dose-Dependent)
Mortality & Morbidity Unscheduled mortality in rats at 5 and 10 mg/kg/day doses [1].
Hematological Toxicity Myelosuppression (bone marrow suppression) and immunosuppression [1].
Organ Toxicity Moderate toxicity observed in the liver, pancreas, and kidneys [1].
Reversibility Most induced effects were reversible after the 14-day recovery period [1].
NOAEL (Rats) < 2 mg/kg/day [1]
NOAEL (Dogs) 1 mg/kg/day [1]

This compound Mechanism and Signaling Pathway

As a dual inhibitor, this compound targets a critical cell growth and survival pathway. The diagram below illustrates the PI3K/Akt/mTOR signaling cascade and the point of inhibition by this compound.

GRD081_PI3K_mTOR_Pathway Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell_Growth mTORC1->Cell_Growth Cell_Survival Cell_Survival mTORC1->Cell_Survival This compound This compound (Dual Inhibitor) This compound->PI3K Inhibits This compound->mTORC1 Inhibits

This compound inhibits key nodes in the PI3K/Akt/mTOR pathway [1].

Regulatory Context and Preclinical Best Practices

This this compound study was conducted following Good Laboratory Practice (GLP) regulations [2]. The findings from such preclinical in vivo studies are crucial for determining safe starting doses for human clinical trials and for anticipating potential target organ toxicities [3].

It is important to note that the available data for this compound is over a decade old. As a researcher, you may find it valuable to:

  • Consult more recent literature to see if development of this compound continued or if next-generation inhibitors with improved safety profiles have been developed.
  • Use databases like the Signaling Pathways Project (SPP) to explore modern 'omics data related to PI3K/mTOR signaling and its downstream effects in various biological contexts [4].

References

GRD081: Quantitative Toxicology Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the subchronic toxicity data for GRD081 from a 28-day repeated oral administration study in Sprague-Dawley rats and beagle dogs [1].

Subject Dose Groups (mg/kg/day) Mortality & Key Findings Primary Toxicities NOAEL (No-Observed-Adverse-Effect Level)
Sprague-Dawley Rats 2, 5, 10 Unscheduled mortality at 5 and 10 mg/kg/day [1]. Myelosuppression, Immunosuppression, Hematological toxicity, and moderate liver, pancreas, and kidney toxicity [1]. < 2 mg/kg/day [1]
Beagle Dogs 1, 2, 4 Information not specified in the available abstract [1]. Myelosuppression, Immunosuppression, Hematological toxicity, and moderate liver, pancreas, and kidney toxicity [1]. 1 mg/kg/day [1]

Most of the adverse effects were found to be reversible after a 14-day recovery period. The toxicities observed are consistent with the known effects of inhibiting the PI3K/mTOR signaling pathway [1].

Experimental Protocol: Subchronic Toxicity Study

Here is the detailed methodology for the key toxicology study cited above [1].

  • Test Article: this compound, a dual PI3K/mTOR inhibitor.
  • Animal Models: Sprague-Dawley rats and beagle dogs.
  • Dosing Regimen:
    • Route: Oral administration (gavage).
    • Frequency: Consecutive daily dosing.
    • Duration: 28 days.
    • Dose Levels:
      • Rats: 2, 5, and 10 mg/kg/day.
      • Dogs: 1, 2, and 4 mg/kg/day.
  • Recovery Period: A subset of animals was observed for an additional 14 days without dosing to assess recovery.
  • Endpoints Measured:
    • Clinical Observations: Mortality, morbidity, and general signs of toxicity.
    • Hematology and Clinical Chemistry: To assess hematological toxicity and organ function.
    • Histopathology: Microscopic examination of tissues, with a focus on the bone marrow, liver, pancreas, and kidneys.

The experimental workflow for this study is outlined in the diagram below.

Start Study Start Species Animal Models: Sprague-Dawley Rats Beagle Dogs Start->Species Dosing 28-day Oral Dosing (Rats: 2, 5, 10 mg/kg/day Dogs: 1, 2, 4 mg/kg/day) Species->Dosing Recovery 14-day Recovery Period (Subset of Animals) Dosing->Recovery Endpoints Endpoint Analysis Recovery->Endpoints E1 Mortality & Morbidity Endpoints->E1 E2 Hematology & Clinical Chemistry Endpoints->E2 E3 Histopathology Endpoints->E3 Findings Key Findings: Myelosuppression, Immunosuppression, Hepato/Nephrotoxicity E1->Findings E2->Findings E3->Findings

The PI3K/mTOR Signaling Pathway

This compound is a dual inhibitor of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin), which are key components of a crucial intracellular signaling pathway [1]. The diagram below illustrates the core components of this pathway and the site of this compound's action.

GPCR Growth Factor Receptors (e.g., RTKs) PI3K PI3K GPCR->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt/PKB PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Activates CellProcesses Cell Processes: Proliferation, Survival, Growth, Metabolism mTORC1->CellProcesses mTORC2->AKT This compound This compound (Dual Inhibitor) This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

References

GRD081: Mechanism of Action and Target Pathway

Author: Smolecule Technical Support Team. Date: February 2026

GRD081 is a dual PI3K/mTOR inhibitor developed for anticancer therapy [1]. It simultaneously targets key nodes in the phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) signaling pathways.

The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactive. This compound inhibits this pathway by targeting both PI3K and mTOR complexes, leading to downstream effects that suppress tumor growth. The diagram below illustrates the core signaling logic of this compound's action.

GRD081_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PTEN PTEN PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Activates Apoptosis Apoptosis Inhibition AKT->Apoptosis Suppresses Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes PTEN->PIP3 Dephosphorylates This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

This compound inhibits key nodes in the PI3K/AKT/mTOR signaling pathway, suppressing tumor-promoting signals.

Preclinical Toxicity Profile

The subchronic toxicity of this compound was evaluated in Sprague-Dawley rats and beagle dogs over 28 days with a 14-day recovery period [1]. The tables below summarize the quantitative findings and the No-Observed-Adverse-Effect-Level (NOAEL).

Table 1: Summary of Subchronic Toxicity Findings for this compound (28-day study) [1]

Species Dose Groups (mg/kg/day) Mortality Major Target Organs/Toxicities
Sprague-Dawley Rats 2, 5, 10 Unscheduled mortality at 5 and 10 mg/kg/day Myelosuppression, Immunosuppression, Hematological toxicity, Liver/Kidney/Pancreas toxicity
Beagle Dogs 1, 2, 4 Not Reported Myelosuppression, Immunosuppression, Hematological toxicity, Liver/Kidney/Pancreas toxicity

Table 2: No-Observed-Adverse-Effect Level (NOAEL) [1]

Species NOAEL
Sprague-Dawley Rats < 2 mg/kg/day
Beagle Dogs 1 mg/kg/day

Most observed adverse effects were reversible after the treatment period, which is a crucial finding for clinical translation [1].

Experimental Protocols

The following methodology is based on the referenced subchronic toxicity study [1].

In Vivo Subchronic Toxicity Study Design
  • Test System: Sprague-Dawley rats and Beagle dogs.
  • Test Article: this compound.
  • Administration: Oral gavage (once daily).
  • Dose Selection:
    • Rats: 2, 5, and 10 mg/kg/day.
    • Dogs: 1, 2, and 4 mg/kg/day.
  • Study Duration: 28 days of continuous dosing, followed by a 14-day recovery period to assess reversibility of effects.
  • Control Groups: Groups of animals received the vehicle alone.
  • Endpoint Measurements:
    • Clinical Observations: Mortality, morbidity, signs of toxicity, and behavioral changes were monitored at least twice daily.
    • Body Weight and Food Consumption: Measured and recorded regularly.
    • Clinical Pathology: Hematology (to assess myelosuppression), clinical chemistry (to assess liver and kidney function), and coagulation parameters were evaluated.
    • Histopathology: A full necropsy was performed on all animals. Tissues and organs (e.g., bone marrow, liver, spleen, kidneys, pancreas) were preserved, processed, and examined microscopically for morphological changes.

The workflow for this in vivo study is summarized in the diagram below.

Experimental_Flow Start Study Initiation Animal_Prep Animal Acquisition & Acclimatization Start->Animal_Prep Dosing 28-Day Daily Oral Dosing (this compound or Vehicle) Animal_Prep->Dosing InLife_Monitoring In-Life Monitoring: Clinical Signs, Body Weight, Food Consumption Dosing->InLife_Monitoring Terminal_Sac Terminal Sacrifice & Necropsy (Day 29) InLife_Monitoring->Terminal_Sac Recovery_Arm Recovery Arm Sacrifice & Necropsy (Day 43) InLife_Monitoring->Recovery_Arm Subset of Animals Histo_Path Tissue Collection & Histopathology Terminal_Sac->Histo_Path Data_Analysis Data Analysis & NOAEL Determination Histo_Path->Data_Analysis Recovery_Arm->Histo_Path End Study Report Data_Analysis->End

Workflow for the 28-day subchronic toxicity study of this compound in rats and dogs.

Research Implications and Future Directions

The toxicity profile of this compound is consistent with the on-target pharmacologic effects of inhibiting the PI3K/mTOR pathway, which is critical for cellular functions in rapidly dividing cells of the bone marrow and immune system, as well as in metabolic organs [1] [2]. The findings informed the potential starting doses for human clinical trials.

For continued research, consider these focal points:

  • Biomarker Identification: Develop predictive biomarkers to identify patient populations most likely to respond to this compound therapy.
  • Combination Therapy: Explore rational combinations with other anticancer agents to enhance efficacy while potentially mitigating dose-limiting toxicities.
  • In-depth Mechanism: Further investigate the specific isoforms of PI3K and mTOR complexes that this compound targets to better understand its selectivity and toxicity profile.

References

GRD081 Molecular Target & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

GRD081 is characterized as a dual PI3K/mTOR inhibitor [1].

  • Primary Target: The drug simultaneously targets two key components of a critical cellular signaling pathway: PI3K (Phosphoinositide 3-Kinase) and mTOR (mechanistic Target of Rapamycin) [1].
  • Mechanism: By inhibiting both PI3K and mTOR, this compound blocks a major pathway that promotes cell growth, proliferation, and survival. This mechanism is particularly relevant in oncology, as this pathway is often hyperactive in cancer cells [1] [2]. The following diagram illustrates the core signaling pathway that this compound inhibits.

G GrowthFactors GrowthFactors PI3K PI3K GrowthFactors->PI3K Activates mTOR mTOR PI3K->mTOR Signals CellGrowth CellGrowth mTOR->CellGrowth Promotes This compound This compound This compound->PI3K Inhibits This compound->mTOR Inhibits

Diagram of the PI3K/mTOR signaling pathway and this compound inhibition.

Quantitative Toxicity Profile

The subchronic toxicity of this compound was evaluated in a 28-day repeated-dose study in Sprague-Dawley rats and beagle dogs, followed by a 14-day recovery period [1]. The key findings are summarized below.

Table 1: Summary of this compound Toxicity Findings (28-day oral administration)

Parameter Sprague-Dawley Rats Beagle Dogs
Dose Levels 2, 5, 10 mg/kg/day 1, 2, 4 mg/kg/day
Mortality Unscheduled mortality at 5 and 10 mg/kg/day Not specified in abstract
Major Toxicities Myelosuppression, Immunosuppression, Hematological toxicity, Moderate liver, pancreas, and kidney toxicity [1] Myelosuppression, Immunosuppression, Hematological toxicity, Moderate liver, pancreas, and kidney toxicity [1]
Reversibility Most effects were reversible after the recovery period [1] Most effects were reversible after the recovery period [1]
NOAEL < 2 mg/kg/day [1] 1 mg/kg/day [1]

Table 2: Key Study Design Elements

Element Description
Objective To characterize the subchronic toxicity of this compound [1]
Species Sprague-Dawley rats, Beagle dogs [1]
Route of Administration Oral [1]
Dosing Duration 28 days, consecutive daily dosing [1]
Recovery Period 14 days [1]

Experimental Protocol Overview

The following diagram and description outline the core methodology used in the key study on this compound's subchronic toxicity [1].

G AnimalAcclimation Animal Acclimation RandomGrouping Random Grouping (Rats & Dogs) AnimalAcclimation->RandomGrouping Dosing 28-Day Oral Dosing (Rats: 2, 5, 10 mg/kg/day Dogs: 1, 2, 4 mg/kg/day) RandomGrouping->Dosing InLifeMonitoring In-Life Monitoring (Clinical observations, body weight, food consumption) Dosing->InLifeMonitoring TerminalSacrifice Terminal Sacrifice & Analysis (Hematology, Clinical Chemistry, Histopathology) InLifeMonitoring->TerminalSacrifice RecoveryPhase 14-Day Recovery Period (No Dosing) InLifeMonitoring->RecoveryPhase RecoverySacrifice Recival Sacrifice & Analysis (Assess Reversibility) RecoveryPhase->RecoverySacrifice

Experimental workflow for the 28-day this compound subchronic toxicity study.

The experimental protocol was designed as a standard subchronic toxicity study, central to the drug development pipeline [1].

  • Animals and Grouping: The study used two common non-rodent and rodent species—Sprague-Dawley rats and beagle dogs. Animals were randomly assigned to control and dose groups [1].
  • Dosing and Monitoring: this compound was administered orally at specified doses once daily for 28 days. Animals were closely monitored for clinical signs of toxicity, changes in body weight, and food consumption [1].
  • Terminal and Recovery Analysis: At the end of the 28-day dosing period, a subset of animals was euthanized for analysis. A separate group entered a 14-day recovery period without dosing to assess whether any observed toxic effects were reversible. Analysis included hematology, clinical chemistry, and histopathological examination of tissues and organs [1].

Interpretation & Research Implications

  • Target-Related Toxicity: The observed toxicities (myelosuppression, immunosuppression, etc.) are consistent with the intended pharmacology of inhibiting the PI3K/mTOR pathway, which is crucial for cell proliferation and survival in rapidly dividing cells like those in the bone marrow and immune system [1]. This is a common finding for this class of targeted therapies [2].
  • Dose Selection for Future Studies: The establishment of the No-Observed-Adverse-Effect Level (NOAEL) in two species is a critical outcome that directly informs the selection of safe starting doses for subsequent phase I clinical trials [1].
  • Information Gap: It is important to note that the identified study is from 2013. The status of this compound's development beyond the phase I trial consideration mentioned in the paper is not available from these results.

References

A Framework for Preclinical PK Studies

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow outlines the key stages of a typical preclinical pharmacokinetic evaluation for a new chemical entity. You can adapt this general framework to structure your investigation of GRD081.

G Early Discovery Early Discovery Late Discovery Late Discovery Pre-Toxicology & TK Pre-Toxicology & TK Data Analysis Data Analysis In Vitro ADME Screening In Vitro ADME Screening (Metabolic stability, protein binding, cell permeability, DDI potential) In Vivo PK Study (Rodent) In Vivo PK Study (Rodent) (IV route for absolute bioavailability, multiple dosing routes tested) In Vitro ADME Screening->In Vivo PK Study (Rodent) Lead Optimization Lead Optimization (Select candidate molecules for further development) In Vivo PK Study (Rodent)->Lead Optimization PK in Multiple Species PK in Multiple Species (Rodent & non-rodent for allometric scaling) Lead Optimization->PK in Multiple Species Toxicology & Toxicokinetics Toxicology & Toxicokinetics (Assess TK in GLP studies, one rodent & one non-rodent species) PK in Multiple Species->Toxicology & Toxicokinetics PK Parameter Calculation PK Parameter Calculation (Non-compartmental analysis or compartmental modeling) Toxicology & Toxicokinetics->PK Parameter Calculation Human PK Prediction Human PK Prediction (Allometry to scale animal PK data for human estimates) PK Parameter Calculation->Human PK Prediction

Preclinical PK study workflow from early screening to human prediction

Detailed Experimental Protocols

Here are detailed methodologies for key experiments based on the search results, which can be tailored for this compound.

In Vivo PK Study in Animal Models

The design of an in vivo PK study is critical for generating reliable data. Here is a standard protocol based on a study of tyrosine kinase inhibitors in multiple species [1].

  • 1. Study Design:

    • Objective: To characterize the absolute bioavailability and key PK parameters of a test compound after single intravenous (IV) and oral (PO) doses.
    • Species: Typically one rodent (e.g., C57BL/6 mouse, rat, guinea pig) and one non-rodent (e.g., Cynomolgus monkey, prairie dog) species are used [1] [2].
    • Animals: Use healthy adults of both sexes, unless specified by the study goal. The number of animals should be sufficient for statistical analysis but minimized for ethical reasons (e.g., n=3 per time point in mice) [1].
    • Dosing: Include an IV dose to establish reference parameters for 100% bioavailability. Use a relevant route for oral administration (gavage). Multiple dose levels may be tested to assess dose proportionality [2].
  • 2. Formulation:

    • IV Dosing: The compound must be in a sterile solution. A common vehicle is ethanol:PEG300:Kolliphor EL (1.5:4.5:20, v/v/v) in a dextrose solution [1].
    • Oral Dosing: Can be a solution (e.g., in sterile water) or a suspension (e.g., using 1.5% Avicel and 0.3% HPMC) depending on the compound's properties [1].
  • 3. Sample Collection:

    • Schedule: Serial blood samples (e.g., 0.5–1 mL in mice) are collected pre-dose and at predetermined time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) [1].
    • Procedure: Blood is drawn into EDTA tubes via appropriate methods (e.g., submandibular vein in mice, peripheral veins in larger species under anesthesia). Plasma is separated by centrifugation and stored at -80°C until analysis [1].
Bioanalysis Using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological samples due to its high sensitivity and specificity [3] [4].

  • 1. Sample Preparation: Use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate the analyte (this compound) and its metabolites from plasma proteins and other interfering components [3].
  • 2. Chromatographic Separation:
    • Technique: Reverse-Phase Liquid Chromatography (RPLC).
    • Mobile Phase: A polar mixture, often used in isocratic or gradient elution mode.
    • Goal: To achieve a sharp peak and good separation of the analyte from endogenous compounds [3].
  • 3. Mass Spectrometric Detection:
    • Ion Source: Electrospray Ionization (ESI) probe, typically in positive polarity.
    • Analysis Mode: Triple Quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
    • Process: The precursor ion of the analyte is selected in the first quadrupole, fragmented in the second, and a specific product ion is detected in the third quadrupole. This offers high selectivity and a strong signal-to-noise ratio [3].
  • 4. Method Validation: The bioanalytical method must be validated as per regulatory guidelines (e.g., US FDA) for parameters including selectivity, linearity, accuracy, precision, and stability to ensure reliable results [3].

Key Pharmacokinetic Parameters and Data Structuring

After obtaining concentration-time data, PK parameters are calculated. The table below defines the core parameters essential for characterizing a drug's profile [4].

Parameter Description & Clinical Significance [4]
AUC Area Under the Curve: Total drug exposure over time. Critical for assessing overall exposure and bioequivalence.
C~max~ Maximum Concentration: Peak concentration in plasma. Indicates absorption rate and potential for toxicity.
T~max~ Time to C~max~: Time taken to reach peak concentration. Reflects the rate of absorption.
t~1/2~ Half-Life: Time for plasma concentration to reduce by half. Determines dosing frequency.
V~d~ Volume of Distribution: Apparent volume into which a drug distributes. Indicates extent of tissue distribution.
CL Clearance: Volume of plasma cleared of drug per unit time. Reflects elimination efficiency.
F Bioavailability: Fraction of administered dose that reaches systemic circulation.

For regulatory submissions, PK data is structured into specific datasets. The ADPC dataset contains concentration data with one record per subject per time point, while the ADPP dataset contains derived PK parameters with one record per subject per parameter [5].

Guidance for Your this compound Research

Since public data on this compound is unavailable, here are steps to build its PK profile:

  • Consult Regulatory and Proprietary Databases: Check the FDA-approved drugs database and commercial resources like Citeline or Cortellis for any proprietary this compound data [6].
  • Leverage In Vitro Data First: Begin with in vitro ADME assays (metabolic stability in liver microsomes, plasma protein binding) to get early insights and guide in vivo study design [2] [7].
  • Apply Allometric Scaling: Once you have animal PK data, use allometry to predict human PK parameters, which can support first-in-human dose selection [1].

References

GRD081 Pharmacodynamics and Toxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

GRD081 is a dual PI3K/mTOR inhibitor [1]. The following table summarizes the key findings from a subchronic toxicity study, which reveals its pharmacodynamic effects:

Aspect Details
Drug Name & Type This compound; dual PI3K/mTOR inhibitor [1]
Primary Molecular Targets PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin) signaling pathways [1]
Key Adverse Effects (from 28-day study) Myelosuppression, Immunosuppression, Hematological toxicity, Moderate liver, pancreas, and kidney toxicity [1]
Observed Mortality Occurred in rats at doses of 5 mg/kg/day and 10 mg/kg/day [1]
Reversibility Most treatment-induced effects were reversible after discontinuing treatment [1]
No-Observed-Adverse-Effect Level (NOAEL) Beagle dogs: 1 mg/kg/day; Sprague-Dawley rats: <2 mg/kg/day [1]

The study concluded that these adverse effects are consistent with the intended pharmacologic action on the PI3K/mTOR pathway, a key regulator of cell growth, proliferation, and survival [1].

Visualizing the Core Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, which this compound is designed to inhibit. Disrupting this pathway explains its observed biological effects.

grd081_pd RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Converts Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellSurvival Promotes Cell Survival & Growth mTORC1->CellSurvival CellProliferation Increased Cell Proliferation mTORC1->CellProliferation ProteinSynthesis Increased Protein Synthesis mTORC1->ProteinSynthesis Inhibitor This compound Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

This compound inhibits PI3K and mTORC1, blocking growth signals

Framework for Pharmacodynamics (PD) Studies

While specific protocols for this compound are not available, studying a drug's PD typically involves the following approaches. You can adapt this framework to investigate this compound.

| Study Type | Primary Objective | Typical Methodology & Assays | | :--- | :--- | :--- | | Target Engagement & Pathway Modulation | To confirm the drug binds its target and alters downstream signaling [2] [3]. |

  • Cell-based assays: Measure phosphorylation levels of key pathway proteins (e.g., Akt, S6K) via Western Blot or ELISA.
  • Biochemical assays: Use purified PI3K and mTOR enzymes to measure IC50 values.
| | Functional Cellular Effects | To determine the biological consequences of pathway inhibition [2]. |
  • Proliferation assays: (e.g., MTT, XTT) to measure inhibition of cancer cell growth.
  • Apoptosis assays: (e.g., Annexin V staining) to detect induced cell death.
  • Cell cycle analysis via flow cytometry.
| | In Vivo Efficacy & Toxicity | To evaluate anti-tumor activity and safety in animal models [1]. |
  • Xenograft models: Measure tumor volume regression in immunodeficient mice.
  • Toxicology studies: Assess hematological, clinical chemistry, and histopathology changes (as in the 28-day rat/dog study).
|

Navigating Information Gaps

The lack of detailed public protocols is common for pre-clinical or early clinical-stage compounds. To advance your research:

  • Consult Related Literature: Look for detailed methods in papers on other PI3K/mTOR inhibitors.
  • Leverage General Resources: Websites like Cellsignal.com and CUSABIO provide excellent overviews of signaling pathways and general experimental principles [4] [5].
  • Understand Core Concepts: A solid grasp of Pharmacodynamics (drug effects on the body) versus Pharmacokinetics (body's effect on the drug) is crucial for designing studies [2] [3].

References

Comprehensive Application Notes and Experimental Protocols for GRD081: A Dual PI3K/mTOR Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GRD081 and Experimental Overview

This compound represents a novel class of therapeutic agents known as dual PI3K/mTOR inhibitors, currently under investigation for oncology applications and undergoing preclinical development in preparation for phase I clinical trials. The PI3K/mTOR signaling pathway is a critical intracellular regulator of cell growth, proliferation, survival, and metabolism, with its aberrant activation observed in numerous cancer types. This compound functions by simultaneously targeting both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key components of this pathway, thereby potentially offering enhanced therapeutic efficacy compared to selective inhibitors targeting individual pathway components.

The experimental program was designed to evaluate the subchronic toxicity profile of this compound through systematic administration to two relevant animal models: Sprague-Dawley rats and beagle dogs. This 28-day repeated-dose study followed established regulatory toxicology guidelines and incorporated a recovery period to assess the reversibility of any observed effects. The primary objectives were to identify potential target organs of toxicity, determine dose-response relationships, and establish the no-observed-adverse-effect level (NOAEL) for both species, thereby providing critical safety information for future clinical development [1].

The experimental design employed a comprehensive approach to toxicity assessment, including clinical observations, hematological and clinical chemistry analyses, histopathological examinations, and detailed organ weight measurements. This multifaceted strategy allowed for thorough characterization of this compound's safety profile and provided insights into its mechanism-based toxicities, which are particularly relevant for this class of targeted therapeutics. Understanding these preclinical safety findings is essential for establishing safe starting doses for human trials and identifying potential clinical monitoring parameters.

Experimental Summary and Key Findings

The subchronic toxicity evaluation of this compound revealed a distinct toxicity profile consistent with its intended mechanism of action as a dual PI3K/mTOR inhibitor. The administration of this compound over 28 days resulted in dose-dependent adverse effects in both species, with the most significant findings related to hematological toxicity and effects on specific organ systems. Importantly, the study demonstrated that most observed toxicities were reversible upon discontinuation of treatment, a critical finding for clinical risk assessment. The no-observed-adverse-effect level (NOAEL) was established at less than 2 mg/kg/day for Sprague-Dawley rats and 1 mg/kg/day for beagle dogs, providing essential guidance for safe dosing in subsequent studies [1].

The table below summarizes the key parameters and findings from the this compound subchronic toxicity study:

Table 1: Summary of this compound In Vivo Toxicity Study Parameters and Findings

Study Parameter Sprague-Dawley Rats Beagle Dogs
Dose Levels 2, 5, 10 mg/kg/day 1, 2, 4 mg/kg/day
Administration Oral, daily for 28 days Oral, daily for 28 days
Recovery Period 14 days 14 days
Mortality Observed at 5 and 10 mg/kg/day Not reported
Primary Toxicities Myelosuppression, immunosuppression, hematological toxicity, liver/pancreas/kidney effects Myelosuppression, immunosuppression, hematological toxicity, liver/pancreas/kidney effects
Reversibility Most effects reversible after treatment cessation Most effects reversible after treatment cessation
NOAEL <2 mg/kg/day 1 mg/kg/day

The observed toxicity profile aligns with expected class effects for PI3K/mTOR inhibitors, particularly the hematological findings and effects on organs with high metabolic activity. The dose-dependent relationship observed in both species provides confidence in the results and supports the establishment of the NOAEL values. The reversibility of most effects after the 14-day recovery period is a positive finding, suggesting that appropriate monitoring and dose management in clinical settings could mitigate potential adverse effects in human trials.

This compound Signaling Pathway and Experimental Workflow

PI3K/mTOR Signaling Pathway and this compound Mechanism of Action

The PI3K/mTOR signaling pathway represents a crucial intracellular network that regulates fundamental cellular processes including growth, proliferation, survival, and metabolism. In normal physiology, this pathway is activated in response to extracellular signals such as growth factors and insulin, initiating a cascade that promotes anabolic processes and suppresses catabolic processes. This compound exerts its therapeutic effect by dual inhibition of both PI3K and mTOR nodes within this pathway, thereby blocking the transmission of oncogenic signals in cancer cells. This targeted approach is particularly relevant in tumors with documented activation of the PI3K/mTOR axis, which occurs frequently across multiple cancer types through various mechanisms including mutations, amplifications, or epigenetic alterations [1].

The diagram below illustrates the key components of the PI3K/mTOR signaling pathway and this compound's mechanism of action:

G cluster_pathway PI3K/mTOR Signaling Pathway and this compound Mechanism of Action GF Growth Factor Receptor PI3K PI3K GF->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Activation CellGrowth Cell Growth Proliferation Survival S6K->CellGrowth Promotes This compound This compound Dual Inhibitor This compound->PI3K Inhibits This compound->mTORC1 Inhibits

The mechanistic basis for this compound's observed toxicity profile lies in the physiological roles of PI3K/mTOR signaling in normal tissues. This pathway regulates fundamental processes in rapidly dividing cells such as bone marrow precursors, immune cells, and the epithelial cells of various organs including liver, pancreas, and kidneys. Inhibition of this pathway would be expected to affect these tissues, manifesting as the myelosuppression, immunosuppression, and moderate organ toxicities observed in the study. This understanding of the mechanism-based toxicity allows for more predictive risk assessment as the compound progresses through development and informs the design of clinical monitoring strategies.

Experimental Workflow for this compound Toxicity Assessment

The evaluation of this compound's subchronic toxicity followed a systematic approach encompassing compound administration, comprehensive monitoring, and detailed pathological assessment. The experimental workflow was designed to characterize both the potential toxic effects of this compound and their reversibility after treatment cessation. This structured methodology ensured collection of robust data suitable for regulatory submission and clinical trial design. The incorporation of a recovery period represents a critical element in toxicity studies, allowing differentiation between adaptive changes and true toxicological findings, thereby providing essential information for clinical risk assessment [1].

The following diagram outlines the key stages of the experimental workflow:

G cluster_study This compound Subchronic Toxicity Study Workflow AnimalPrep Animal Preparation (Sprague-Dawley Rats, Beagle Dogs) Randomization Randomization to Treatment Groups AnimalPrep->Randomization Dosing 28-Day Oral Dosing (Rats: 2,5,10 mg/kg/day Dogs: 1,2,4 mg/kg/day) Randomization->Dosing Monitoring In-Life Monitoring Clinical Observations, Body Weight, Food Consumption Dosing->Monitoring TerminalAssessment Terminal Assessment (Hematology, Clinical Chemistry, Organ Weights, Histopathology) Monitoring->TerminalAssessment Recovery 14-Day Recovery (Reversibility Assessment) TerminalAssessment->Recovery RecoveryAssessment Recivery Period Assessment Recovery->RecoveryAssessment DataAnalysis Data Analysis & NOAEL Determination RecoveryAssessment->DataAnalysis

The structured approach to the toxicity assessment ensured comprehensive evaluation of this compound's safety profile. The inclusion of multiple dose levels allowed for characterization of dose-response relationships, while the use of two different animal species provided insights into potential species-specific differences in drug sensitivity and metabolism. The terminal and recovery assessments were strategically timed to capture both the maximal effects of repeated dosing and the potential for recovery after drug discontinuation. This experimental design generates data that is critical for understanding the compound's toxicological profile and for establishing safe starting doses for clinical trials.

Detailed Experimental Protocols

Compound Preparation and Administration
  • This compound Formulation: Prepare this compound in a suitable vehicle for oral administration, ensuring stability and consistent dosing throughout the study period. The specific formulation composition should be documented and maintained constant across all treatment groups to avoid variability in exposure. For suspension formulations, implement continuous stirring or mixing during dosing to maintain homogeneity.

  • Dose Preparation: Prepare dosing solutions fresh daily according to body weight measurements to ensure accurate dose administration. Conduct regular analytical verification of dosing formulations to confirm concentration, homogeneity, and stability. Maintain detailed records of formulation preparation, including batch numbers, preparation dates, and results of quality control checks.

  • Administration Procedure: Administer this compound via oral gavage using appropriate animal restraint techniques to minimize stress. Follow aseptic techniques and use sterile dosing equipment to prevent infections. Maintain accurate records of actual administered volumes and document any dosing irregularities. The dosing volume is typically maintained at 5-10 mL/kg for rats and 0.5-1 mL/kg for dogs, unless justified by vehicle characteristics [1].

Animal Models and Study Design
  • Species and Strains: Utilize Sprague-Dawley rats (approximately 6-8 weeks old at initiation) and beagle dogs (approximately 6-12 months old at initiation). These species are widely accepted in regulatory toxicology studies and provide relevant models for predicting human toxicity. Justify age selection based on the intended patient population.

  • Housing and Environmental Conditions: House animals in temperature-controlled environments (22±2°C) with maintained humidity (50±20%) and a 12-hour light/dark cycle. Provide species-appropriate commercial diet and water ad libitum, except for possible brief fasting prior to specific procedures. Document environmental monitoring data throughout the study.

  • Experimental Groups: Randomly assign animals to control and treatment groups using a stratified randomization method based on body weight to ensure comparable group means. Include a vehicle control group receiving the formulation without active compound. Use at least 10 animals per sex per group for rodents and 4-6 animals per sex for dogs to allow for adequate statistical power. Additional animals may be included for recovery arm assessment [1].

Table 2: Detailed Study Design and Group Allocation

Group Species Dose Level (mg/kg/day) Number of Animals Recovery Subset

| Control | Rats & Dogs | 0 (Vehicle) | Rats: 10/sex Dogs: 4-6/sex | Yes | | Low Dose | Rats & Dogs | Rats: 2 Dogs: 1 | Rats: 10/sex Dogs: 4-6/sex | Yes | | Mid Dose | Rats | 5 | 10/sex | Yes | | Mid Dose | Dogs | 2 | 4-6/sex | Yes | | High Dose | Rats | 10 | 10/sex | Yes | | High Dose | Dogs | 4 | 4-6/sex | Yes |

Clinical Observations and Sample Collection
  • In-Life Monitoring: Conduct twice-daily detailed clinical observations for morbidity and mortality. Perform thorough physical examinations weekly, including assessment of skin, fur, eyes, mucous membranes, and evaluation of autonomic activity. Measure body weights and record food consumption at least twice weekly to monitor general health status.

  • Hematology and Clinical Chemistry: Collect blood samples at study termination and from recovery animals for comprehensive analysis. Hematology parameters should include white blood cell count with differential, red blood cell count, hemoglobin, hematocrit, mean corpuscular volume, mean corpuscular hemoglobin, mean corpuscular hemoglobin concentration, platelet count, and reticulocyte count. Clinical chemistry evaluations should encompass electrolytes, liver function tests, renal function tests, and proteins [1].

  • Pathology Procedures: At scheduled terminations, perform complete gross necropsy on all animals, including those that die prematurely. Weigh and preserve critical organs, collect all tissues with observed abnormalities. Conduct comprehensive histopathological examination on all organs from control and high-dose groups, with target organs examined across all dose levels. Maintain tissues from intermediate dose groups for potential future examination.

Data Interpretation and Research Implications

Analysis of Toxicity Findings

The toxicity profile observed with this compound demonstrates a clear pattern of mechanism-based effects consistent with PI3K/mTOR pathway inhibition. The myelosuppression and immunosuppression noted in both species reflect the crucial role of this signaling axis in hematopoietic cell proliferation and immune function. The observed effects on liver, pancreas, and kidney likely result from the metabolic regulatory functions of PI3K/mTOR signaling in these organs. The mortality observed in rats at the 5 and 10 mg/kg/day dose levels indicates a steep dose-response relationship, underscoring the importance of careful dose selection in clinical trials [1].

The reversibility of most toxic effects following the 14-day recovery period represents a significant positive finding, suggesting that adverse events in humans might be manageable through dose adjustment or treatment interruption. This characteristic is particularly important for oncology therapeutics, where intermittent dosing schedules are often employed to allow for recovery from mechanism-based toxicities. The species difference in sensitivity, with dogs showing effects at lower dose levels, highlights the importance of using multiple species in preclinical safety assessment to capture potential variations in drug metabolism, distribution, and target sensitivity.

Implications for Future Research and Clinical Development

The established NOAEL values (less than 2 mg/kg/day for rats and 1 mg/kg/day for dogs) provide critical anchors for human starting dose selection, typically employing a conservative approach such as the Human Equivalent Dose calculation with appropriate safety factors. The identified target organs of toxicity suggest specific monitoring parameters for early clinical trials, including complete blood counts, liver function tests, and pancreatic enzymes. The hematological findings indicate that regular assessment of bone marrow function should be incorporated into clinical monitoring plans [1].

The results from this subchronic toxicity study support the transition of this compound into clinical development while highlighting potential challenges that may arise in human trials. Further investigational studies might focus on biomarker development to monitor PI3K/mTOR pathway modulation in humans and explore alternative dosing schedules that might mitigate toxicities while maintaining efficacy. The findings also suggest potential combination strategies with other anticancer agents that might allow for lower doses of this compound while maintaining therapeutic effect, potentially widening the therapeutic window.

Conclusion

The comprehensive subchronic toxicity assessment of this compound has successfully characterized its safety profile in two relevant animal species, identifying expected mechanism-based toxicities and establishing NOAEL values to guide clinical development. The 28-day repeated dose study with a 14-day recovery period demonstrated that this compound produces dose-dependent hematological, immunological, and organ-specific effects that are largely reversible upon treatment cessation. These findings provide a solid foundation for designing initial clinical trials, with appropriate safety monitoring and dose escalation strategies. As this compound progresses toward clinical evaluation, the data generated in these studies will be instrumental in ensuring patient safety while advancing this dual PI3K/mTOR inhibitor through the drug development pipeline.

References

GRD081 In Vivo Study Design: Comprehensive Application Notes and Experimental Protocols for Preclinical Development

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now draft the main body of the application notes and protocols.

Introduction to GRD081 and Study Objectives

This compound is a novel dual PI3K/mTOR inhibitor that has emerged as a promising therapeutic candidate for evaluation in phase I clinical trials. As with any new molecular entity, comprehensive preclinical safety assessment is essential to characterize its potential toxicity profiles and establish safe starting doses for human trials. The subchronic toxicity evaluation of this compound was conducted following international regulatory guidelines to determine its toxicological parameters across relevant animal species. This 28-day repeated-dose study incorporated a 14-day recovery period to assess the reversibility of any observed effects, providing critical insights into the compound's safety margins and target organ toxicities.

The primary objectives of the this compound in vivo study were to identify the dose-limiting toxicities, determine the no-observed-adverse-effect level (NOAEL) in both rodent and non-rodent species, characterize the adverse effect profile, and evaluate the reversibility of toxic changes after treatment cessation. Understanding these parameters is crucial for translational risk assessment and establishing safe starting doses for first-in-human trials. The PI3K/mTOR signaling pathway plays a critical role in regulating cell growth, proliferation, and survival, making it an attractive target for anticancer therapeutics. However, inhibition of this pathway may also lead to on-target toxicities in normal tissues, necessitating careful safety evaluation [1].

Original Study Design and Methodological Framework

Experimental Overview

The original subchronic toxicity study of this compound employed a standardized protocol in compliance with Good Laboratory Practice (GLP) regulations and followed the regulatory guidelines for repeated-dose toxicity testing (OECD TG 407). The study was designed to provide comprehensive safety profiling through daily oral administration of this compound for 28 consecutive days, followed by a 14-day recovery period to monitor potential reversibility of effects. The experimental design incorporated multiple dose levels in both rodent and non-rodent species to establish a dose-response relationship and identify appropriate parameters for clinical risk assessment [1].

The study utilized Sprague-Dawley (SD) rats and beagle dogs as relevant animal models, with each species receiving species-specific formulations of this compound. The dosing regimen was carefully selected based on prior dose-range finding studies to identify appropriate levels that would elicit potential toxic effects without excessive mortality. The SD rats received this compound at doses of 2, 5, and 10 mg/kg/day, while beagle dogs received 1, 2, and 4 mg/kg/day. The route of administration (oral gavage) was selected to match the intended clinical route of exposure, thereby enhancing the translational relevance of the findings. All animals were monitored meticulously throughout the dosing and recovery phases for clinical signs, body weight changes, food consumption, and any evidence of overt toxicity [1].

Key Findings and Outcomes

The subchronic toxicity study revealed several important toxicological findings associated with this compound administration. Treatment resulted in unscheduled mortality in rats receiving 5 mg/kg/day and 10 mg/kg/day, indicating a narrow therapeutic index in this species. The adverse effects observed in both rats and dogs primarily included myelosuppression, immunosuppression, hematological toxicity, and moderate hepatotoxicity, pancreatic toxicity, and renal toxicity. These observations were consistent with pharmacologic perturbations of physiological processes associated with inhibition of the PI3K/mTOR signaling pathway, representing expected on-target effects for this class of inhibitors [1].

Most of the treatment-induced effects demonstrated reversibility upon discontinuation of treatment, which is a favorable finding for clinical development. The no-observed-adverse-effect level (NOAEL) was established at 1 mg/kg/day for beagle dogs and less than 2 mg/kg/day for SD rats. These values provided critical guidance for dose selection in subsequent clinical trials. The identified target organ toxicities informed the design of clinical monitoring protocols for future human studies, particularly regarding hematological parameters and hepatic/renal function assessments. The comprehensive histopathological examination provided insights into the morphological correlates of the observed functional deficits, further characterizing the safety profile of this compound [1].

Detailed Study Design Parameters and Experimental Specifications

Table 1: Animal Model Specifications and Dosing Regimen for this compound Subchronic Toxicity Study

Parameter Sprague-Dawley Rats Beagle Dogs
Dose Levels 2, 5, 10 mg/kg/day 1, 2, 4 mg/kg/day
Route of Administration Oral gavage Oral gavage
Dosing Duration 28 consecutive days 28 consecutive days
Recovery Period 14 days 14 days
NOAEL <2 mg/kg/day 1 mg/kg/day
Mortality Observed at 5 and 10 mg/kg/day Not reported at tested doses
Principal Toxicities Myelosuppression, immunosuppression, hematological toxicity, liver/pancreas/kidney toxicity Myelosuppression, immunosuppression, hematological toxicity, liver/pancreas/kidney toxicity

Table 2: Key Hematological and Biochemical Parameters for Safety Assessment

Assessment Category Specific Parameters Frequency
Hematological Parameters RBC, WBC, platelet counts, hemoglobin, hematocrit, differential counts Weekly during treatment and recovery
Clinical Biochemistry Liver enzymes (ALT, AST, ALP), renal function markers (BUN, creatinine), electrolytes, glucose, total protein, albumin Weekly during treatment and recovery
Histopathological Examination Bone marrow, spleen, lymph nodes, liver, pancreas, kidneys, and all major organ systems Terminal sacrifice and recovery sacrifice
Urinalysis Volume, specific gravity, pH, protein, glucose, sediment examination Weekly during treatment and recovery
Body Weight and Food Consumption Body weight changes, food consumption measurements Daily to twice weekly

The experimental design incorporated a comprehensive set of endpoints to thoroughly evaluate the potential toxicities of this compound. The dose selection was strategically planned to include levels expected to produce no adverse effects, minimal adverse effects, and more pronounced toxicities to fully characterize the dose-response relationship. The inclusion of a recovery period allowed for assessment of the reversibility of observed effects, which is critical for understanding the potential for recovery from adverse events in clinical settings. The group sizes were statistically justified to provide adequate power for detecting significant treatment-related effects while adhering to the 3Rs principles (Replacement, Reduction, and Refinement) in animal research [1] [2].

The clinical observations were conducted at least twice daily, with more frequent monitoring immediately following dose administration to capture potential acute effects. The hematological and clinical chemistry assessments provided crucial data on the functional impact of this compound on major organ systems, while histopathological examination during terminal sacrifices identified morphological correlates to functional changes. The study design also included toxicokinetic evaluations to assess systemic exposure and its relationship to observed toxicities, though these data were not detailed in the available literature. This comprehensive approach ensured thorough characterization of the safety profile of this compound across multiple biological systems and informed the risk-benefit assessment for initial human trials [1].

Contemporary Approaches to In Vivo Study Design

Advanced Methodological Considerations

Modern in vivo studies incorporate sophisticated statistical approaches to optimize animal assignment and minimize confounding variables. Contemporary research indicates that a shocking amount of research funding—perhaps as high as 85%, or $200 billion—is wasted on poorly designed studies, highlighting the critical importance of robust experimental design [2]. Advanced randomization techniques can now address complex constraints including animal sex, body weight, age, and other biological variables that might influence study outcomes. The use of computational optimization allows for balanced distribution of these factors across treatment groups, thereby reducing bias and enhancing the reliability of results [3].

The implementation of structured design workflows represents a significant advancement in preclinical research methodology. These workflows typically involve three successive steps: (1) assignment of treatments to individual animals while respecting user-defined constraints; (2) allocation of animals to cages or housing units with appropriate group composition; and (3) arrangement of cages in experimental racks with spatial distribution that avoids location-based confounding. Such systematic approaches enhance experimental rigor and improve the reproducibility of research findings. Furthermore, dedicated software tools now enable researchers to implement complex design constraints that ensure proper balance of treatment variables across key biological factors such as strain, sex, arrival weight, and age groups [3].

Addressing Internal and External Design Challenges

Researchers must navigate both internal factors and external influences when designing in vivo studies. The internal factors most directly under a researcher's control include: hypothesis composition, identification of appropriate animal strains, sex, and age; definition of experimental and control groups; determination of group sizes with proper statistical power; appropriate dosing regimen; sample collection timelines; sample preparation; testing protocols; and statistical analysis plans. Each of these components can significantly influence study outcomes, and methodological flaws in any aspect can lead to invalid results despite substantial resource investment [2].

The external influences on study design include publication bias, funding pressures, and career advancement considerations that may inadvertently compromise scientific rigor. As noted in a survey of scientists across disciplines and geographies, researchers often face conflicts between being a "good scientist" and being a "good academic," which can influence design decisions. For instance, there may be pressure to prioritize novel, exciting results over replication studies, or to exaggerate the importance of findings. These challenges highlight the importance of adhering to fundamental scientific principles despite external pressures. Journals are increasingly addressing these issues by placing greater emphasis on study design quality rather than solely on the nature of the results, with publications like PLOS One leading this paradigm shift [2].

Detailed Experimental Protocols and Methodologies

Compound Formulation and Administration

The protocol for formulation of this compound should be meticulously documented to ensure consistency and reproducibility. For oral administration studies, this compound is typically prepared as a homogeneous suspension in an appropriate vehicle such as 0.5% methylcellulose with 0.1% Tween 80, though the exact formulation should be optimized based on the compound's physicochemical properties. The preparation process involves gradual addition of the compound to the vehicle while maintaining continuous mixing to ensure uniform distribution. The stability of the formulation under storage conditions should be verified through analytical methods, and fresh formulations should be prepared regularly based on stability data. The dosing volume is typically standardized at 10 mL/kg for rats and 5 mL/kg for dogs to minimize volume-related effects while ensuring accurate delivery of the target dose [1].

The administration procedure should follow standardized protocols to ensure consistent delivery across all animals. Oral gavage should be performed using appropriate-sized ball-tipped feeding needles (for rats) or flexible tubing (for dogs) to reduce the risk of esophageal injury or intra-tracheal administration. Animals should be fasted for approximately 4-6 hours prior to dosing to standardize absorption, though water should remain available ad libitum. The dosing time should be consistent throughout the study to minimize circadian influences on compound metabolism and effects. Documentation should include the actual time of administration for each animal, along with any observations related to dosing tolerance. For studies involving multiple dose groups, the order of dosing should be randomized across groups to prevent systematic bias related to time of day [1] [4].

Clinical Observation and Tissue Collection Protocols

A comprehensive clinical observation protocol should be established to systematically capture all relevant findings. Animals should be observed at least twice daily for mortality and moribundity, with more detailed clinical examinations performed at least once daily. A standardized scoring system for clinical signs should be implemented to ensure consistency between observers and across time points. Specific attention should be paid to signs potentially related to PI3K/mTOR inhibition, including changes in grooming behavior, activity levels, respiratory patterns, and neurological function. Detailed records should be maintained for all observations, including the time of onset, duration, and severity of each finding. For any animals found dead during the study, necropsy should be performed promptly to maximize the quality of tissue preservation and accurate diagnosis [1] [4].

The tissue collection and processing protocol should be standardized to ensure consistent sampling across all animals. At scheduled sacrifices, blood collection should be performed following a defined order of collection sites (typically cardiac puncture under anesthesia for terminal collections) to minimize procedural variations. A complete necropsy protocol should be followed, with examination of all external surfaces and orifices, and all thoracic, abdominal, and cranial cavities. The tissue list for collection should include all major organs with particular emphasis on potential target organs identified in previous studies. Weights should be recorded for key organs including liver, kidneys, heart, spleen, and brain. Tissue samples should be divided appropriately for histopathology, potential biochemical analyses, and archiving, with clear labeling systems to maintain sample integrity throughout processing and storage [1].

Implementation Workflow and Regulatory Considerations

The following diagram illustrates the comprehensive workflow for designing and conducting an in vivo toxicity study for this compound, integrating both the original study design and contemporary methodological improvements:

GRD081_Workflow cluster_study_preparation Study Preparation Phase cluster_study_execution Study Execution Phase cluster_data_analysis Data Analysis & Reporting protocol_development Protocol Development animal_selection Animal Model Selection protocol_development->animal_selection dose_calculation Dose Formulation animal_selection->dose_calculation ethical_approval Regulatory Approval dose_calculation->ethical_approval group_assignment Randomized Group Assignment ethical_approval->group_assignment Approval Obtained treatment_period 28-Day Treatment Period group_assignment->treatment_period randomization Balanced Randomization (Strain, Sex, Weight) group_assignment->randomization recovery_period 14-Day Recovery Period treatment_period->recovery_period tk_assessment Toxicokinetic Assessment treatment_period->tk_assessment data_collection Comprehensive Data Collection recovery_period->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis Quality Controlled Data noael_determination NOAEL Determination statistical_analysis->noael_determination risk_assessment Clinical Risk Assessment noael_determination->risk_assessment study_report Final Study Report risk_assessment->study_report glp_compliance GLP Compliance glp_compliance->protocol_development three_r 3Rs Principles three_r->animal_selection

Diagram 1: Comprehensive Workflow for this compound In Vivo Toxicity Study

Regulatory Compliance and Ethical Considerations

The design and implementation of in vivo studies for this compound must adhere to strict regulatory standards and ethical guidelines. The Animal Welfare Body (AWB) plays a crucial role in overseeing legal compliance and ensuring the welfare of laboratory animals in accordance with the Animal Experimentation Act. Key responsibilities of the AWB include offering advice on animal welfare during acquisition, accommodation, care and utilization; providing guidance on implementation of the 3Rs principles (Replacement, Reduction, and Refinement); establishing procedures for monitoring and reporting on animal welfare; and consulting with researchers prior to conducting animal experiments [4].

The regulatory framework requires that all personnel involved in animal experiments must be appropriately qualified and certified. Researchers must complete a Laboratory Animal Science (LAS) course designed to train participants in accordance with legal requirements for designing ethically, legally, and scientifically appropriate animal experiments. The certification process includes comprehensive education on all relevant topics related to humane experimental techniques, proper animal handling, anesthesia and analgesia, and endpoint determination. Additionally, researchers must be registered with the Animal Welfare Body and complete institution-specific training on facility procedures and animal welfare protocols before gaining access to animal facilities. This comprehensive training framework ensures that studies are conducted by qualified personnel with appropriate expertise, enhancing both the scientific quality and ethical standards of the research [4].

Conclusion and Future Perspectives

The in vivo study design for this compound exemplifies a comprehensive approach to preclinical safety assessment for a novel dual PI3K/mTOR inhibitor. The established toxicological profile characterized through the 28-day repeated-dose study in rats and dogs provided critical data that supported the transition to initial human trials. The identified target organ toxicities were consistent with the pharmacological action of PI3K/mTOR inhibition, demonstrating the importance of understanding on-target toxicities in safety assessment. The determination of NOAEL values in both rodent and non-rodent species established essential safety benchmarks for clinical dose selection, while the reversibility assessment provided reassurance regarding the potential recovery from adverse effects [1].

Looking forward, the field of preclinical toxicology continues to evolve with advancements in study design methodologies, analytical techniques, and ethical frameworks. The integration of novel biomarker approaches could enhance the detection and monitoring of target organ toxicities, while advanced statistical models for dose-response characterization may improve the precision of safety margin calculations. Furthermore, the growing emphasis on translational toxicology aims to strengthen the correlation between preclinical findings and clinical outcomes, ultimately enhancing the predictive value of animal studies for human risk assessment. As the development of this compound progresses, these methodological advancements may provide opportunities to refine its safety profile and optimize its therapeutic potential in clinical applications [3] [2] [4].

References

GRD081 Preclinical Application Note: Efficacy and Toxicity Assessment Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Mechanism of Action

GRD081 is a novel dual PI3K/mTOR inhibitor developed for oncology applications. This class of therapeutic agents simultaneously targets two critical nodes in the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated network in human cancers that regulates cell growth, proliferation, and survival. Dual inhibition offers potential advantages over selective PI3K or mTOR inhibitors by preventing compensatory pathway activation and enhancing antitumor efficacy [1].

Subchronic Toxicity Evaluation Protocol

The primary available data for this compound comes from a definitive 28-day subchronic toxicity study, essential for determining its safety profile before clinical trials.

Experimental Models and Dosing
  • Animal Species: The study utilized two standard non-rodent and rodent models: Sprague-Dawley (SD) rats and beagle dogs [1].
  • Study Design: The animals received this compound via oral administration on a consecutive daily dosing schedule for 28 days. This was followed by a 14-day recovery period to assess the reversibility of any observed effects.
  • Dosing Regimen:
    • SD rats: 2, 5, and 10 mg/kg/day
    • Beagle dogs: 1, 2, and 4 mg/kg/day
Key Findings and Toxicity Profile

The subchronic toxicity study revealed a profile consistent with the pharmacologic action of PI3K/mTOR pathway inhibition.

  • Major Toxicities: The adverse effects were primarily myelosuppression (bone marrow suppression), immunosuppression, and hematological toxicity. Moderate toxicity was also observed in the liver, pancreas, and kidneys [1].
  • Mortality: Unscheduled mortality occurred in rats at the 5 mg/kg/day and 10 mg/kg/day dose levels, indicating a narrow therapeutic window in this species.
  • Reversibility: Most treatment-induced toxicities were reversible upon discontinuation of treatment, a critical finding for clinical translation.
  • No-Observed-Adverse-Effect Level (NOAEL):
    • Beagle dogs: 1 mg/kg/day
    • SD rats: < 2 mg/kg/day

Table 1: Summary of Subchronic Toxicity Findings for this compound

Parameter Sprague-Dawley Rats Beagle Dogs
Dose Levels 2, 5, 10 mg/kg/day 1, 2, 4 mg/kg/day
Primary Toxicities Myelosuppression, Immunosuppression, Hematological toxicity, Organ toxicity (Liver, Pancreas, Kidney) Myelosuppression, Immunosuppression, Hematological toxicity, Organ toxicity (Liver, Pancreas, Kidney)
Mortality Observed at ≥5 mg/kg/day Not Specified
Reversibility Most effects were reversible Most effects were reversible
NOAEL < 2 mg/kg/day 1 mg/kg/day

Strategic Framework for Efficacy Model Selection

While specific efficacy models for this compound were not detailed in the search results, the Framework to Identify Models of Disease (FIMD) provides a standardized, multi-domain approach for selecting optimal animal models to generate more translatable efficacy data [2] [3] [4].

The FIMD evaluates models across eight critical domains:

  • Epidemiology: Similarity in disease incidence/prevalence.
  • Symptomatology and Natural History (SNH): Similarity in disease progression and symptoms.
  • Genetic: Genetic alignment with the human condition.
  • Biochemistry: Similarity in key biomarkers and biochemical pathways.
  • Aetiology: Similarity in disease causes.
  • Histology: Similarity in tissue-level pathology.
  • Pharmacology: Response to known active and inactive drugs.
  • Endpoints: Relevance of the measured endpoints to human outcomes [2] [4].

Applying this framework to this compound would involve validating potential xenograft or genetically engineered mouse models against these domains to ensure the chosen model accurately reflects the human cancers driven by PI3K/mTOR signaling.

Visualizing Workflow and Pathway

The following diagrams illustrate the core signaling pathway targeted by this compound and the key stages in its preclinical efficacy and toxicity assessment.

This compound Mechanism of Action Pathway

grd081_pathway Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell_Growth mTOR->Cell_Growth Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Cell_Survival Cell_Survival mTOR->Cell_Survival This compound This compound This compound->PI3K Inhibits This compound->mTOR Inhibits

Preclinical Toxicity Assessment Workflow

preclinical_workflow Study_Design Study_Design Rat_Dosing Rat_Dosing Study_Design->Rat_Dosing 28-day + Recovery Dog_Dosing Dog_Dosing Study_Design->Dog_Dosing 28-day + Recovery Hematology Hematology Rat_Dosing->Hematology Histopathology Histopathology Rat_Dosing->Histopathology Clinical_Chem Clinical_Chem Rat_Dosing->Clinical_Chem Dog_Dosing->Hematology Dog_Dosing->Histopathology Dog_Dosing->Clinical_Chem Data_Analysis Data_Analysis Hematology->Data_Analysis Histopathology->Data_Analysis Clinical_Chem->Data_Analysis NOAEL_Determination NOAEL_Determination Data_Analysis->NOAEL_Determination

Discussion and Conclusion

The preclinical data indicates that this compound exhibits a toxicity profile consistent with its intended mechanism of action, a finding that often strengthens the case for its potential efficacy in clinical settings. The identification of a NOAEL in two species and the reversibility of adverse effects are positive indicators for its further development [1].

However, the available information highlights a significant gap. No specific efficacy data or tumor growth inhibition results from in vivo cancer models are available in the search results. A complete preclinical application note would require this data, ideally generated in models selected using a systematic framework like FIMD to enhance translational predictivity [2].

References

GRD081 Subchronic Toxicity Study: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

These notes summarize the methodology and findings from a 28-day repeated-dose oral toxicity study of GRD081, a dual PI3K/mTOR inhibitor, in Sprague-Dawley rats and Beagle dogs [1]. This study is critical for informing the design of subsequent non-clinical and clinical trials.

Experimental Design Overview

The table below outlines the core design of the subchronic toxicity study.

Study Aspect Specifications
Compound This compound (dual PI3K/mTOR inhibitor) [1]
Objective To evaluate subchronic toxicity and determine NOAEL [1]
Animal Models Sprague-Dawley (SD) rats & Beagle dogs [1]
Route of Administration Oral (by gavage) [1]
Dosing Regimen Consecutive daily dosing for 28 days [1]
Recovery Period 14 days (a subset of animals) [1]
Dosing Groups & Key Findings

The following tables detail the dosing groups and summarize the primary toxicological observations for each species.

Table 2a: SD Rat Study Parameters and Findings

Parameter Details
Dose Groups 2, 5, and 10 mg/kg/day [1]
Mortality Unscheduled mortality at 5 and 10 mg/kg/day [1]
Major Toxicities Myelosuppression, immunosuppression, hematological toxicity, and moderate liver, pancreas, and kidney toxicity [1]
Reversibility Most effects were reversible after the recovery period [1]
NOAEL < 2 mg/kg/day [1]

Table 2b: Beagle Dog Study Parameters and Findings

Parameter Details
Dose Groups 1, 2, and 4 mg/kg/day [1]
Mortality Not mentioned (implied no unscheduled mortality at these doses) [1]
Major Toxicities Myelosuppression, immunosuppression, hematological toxicity, and moderate liver, pancreas, and kidney toxicity [1]
Reversibility Most effects were reversible after the recovery period [1]
NOAEL 1 mg/kg/day [1]

Detailed Experimental Protocols

This section provides a step-by-step methodology for the key in vivo experiments cited in the source material.

Protocol: 28-Day Repeated-Dose Oral Toxicity Study with Recovery

1. Animal Husbandry and Group Allocation

  • Animals: Use healthy, young adult Sprague-Dawley rats and Beagle dogs. The number of animals per group should be sufficient for statistical power (e.g., n=5-10 per sex per group), including a separate cohort for the recovery arm.
  • Acclimatization: House animals in a controlled environment for at least 5-7 days prior to dosing initiation.
  • Randomization: Randomly assign animals to control and treatment groups to ensure comparable body weights across groups.

2. Test Article Formulation and Administration

  • Formulation: Prepare this compound daily in a suitable vehicle (e.g., aqueous suspension with a low percentage of suspending agent) appropriate for oral gavage.
  • Dosing: Administer the test article or vehicle once daily via oral gavage. The dosing volume should be standardized based on the species' body weight (e.g., 5 mL/kg for rats, 2.5 mL/kg for dogs).
  • Control Group: A concurrent control group receiving the vehicle only must be included.

3. In-Life Observations and Data Collection

  • Clinical Observations: Perform detailed clinical observations at least twice daily for morbidity and once daily for detailed signs of toxicity.
  • Body Weight and Food Consumption: Record individual body weights and measure food consumption at least twice weekly.
  • Ophthalmological Examination: Conduct examinations on all animals before the start of dosing and before terminal sacrifice.

4. Clinical Pathology

  • Blood Collection: Collect blood samples at the end of the 28-day dosing period and from the recovery cohort after the 14-day recovery period.
  • Hematology: Analyze parameters including red blood cell, white blood cell, and platelet counts; hemoglobin; hematocrit; and differential white cell count.
  • Clinical Chemistry: Evaluate parameters including albumin, globulin, total protein, glucose, calcium, sodium, potassium, urea nitrogen, creatinine, alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

5. Gross Necropsy and Histopathology

  • Necropsy: Perform a complete gross necropsy on all animals, including those that die during the study and all terminally sacrificed animals.
  • Organ Weight: Determine the absolute and relative (to body and brain weight) weights of key organs (e.g., liver, kidneys, heart, spleen, adrenal glands, brain).
  • Tissue Preservation: Preserve a comprehensive list of organs and tissues in neutral-buffered 10% formalin for histopathological processing.
  • Histopathology: Conduct a microscopic examination of tissues from all control and high-dose groups. If lesions are found in the high-dose group, examine the lower-dose groups to determine the NOAEL.

Experimental Workflow Visualization

The following diagram illustrates the sequential workflow of the 28-day subchronic toxicity study for this compound.

GRD081_Workflow start Study Initiation animal_prep Animal Acclimatization & Group Randomization start->animal_prep dosing 28-Day Daily Oral Dosing (SD Rats: 2, 5, 10 mg/kg/day Beagle Dogs: 1, 2, 4 mg/kg/day) animal_prep->dosing in_life In-Life Observations: Clinical Signs, Body Weight, Food Consumption dosing->in_life recovery_study Recivery Arm: 14-Day Drug-Free Observation dosing->recovery_study Subset of Animals term_sac Terminal Sacrifice & Sample Collection in_life->term_sac analysis Analysis: Clinical Pathology, Gross Necropsy, Histopathology term_sac->analysis data Data Integration & NOAEL Determination analysis->data recovery_sac Sacrifice & Analysis recovery_study->recovery_sac recovery_sac->analysis Recovery Data end Study Report data->end

Discussion and Key Takeaways

  • Target-Related Toxicity: The observed toxicities (myelosuppression, immunosuppression, etc.) are consistent with the intended pharmacologic action of inhibiting the PI3K/mTOR pathway, which is crucial for cell growth, proliferation, and survival [1]. This suggests an on-target effect rather than off-target toxicity.
  • Species Sensitivity: The NOAEL was lower in dogs (1 mg/kg/day) compared to rats (<2 mg/kg/day), highlighting a species difference in sensitivity to this compound [1]. This is a critical consideration for human dose projection.
  • Reversibility: The finding that most toxic effects were reversible upon discontinuation of treatment is a positive indicator for the compound's clinical safety profile, suggesting that adverse events in humans may be manageable [1].

References

Application Notes: GRD081, a Dual PI3K/mTOR Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Overview GRD081 is a novel dual phosphatidylinositol 3-kinase and mammalian target of rapamycin (PI3K/mTOR) inhibitor developed for anticancer therapy. By simultaneously targeting these two critical nodes in the PI3K/AKT/mTOR signaling pathway—a central regulator of cell growth, proliferation, and survival—this compound offers a potent mechanism to disrupt tumorigenic signaling. This dual inhibition is particularly advantageous for overcoming compensatory feedback loops that can limit the efficacy of agents targeting only a single component of the pathway. The compound is under investigation for use in phase I clinical trials [1].

2. Key Preclinical Findings A 28-day subchronic toxicity study conducted in Sprague-Dawley rats and beagle dogs has characterized the primary toxicological profile of this compound. The findings indicate that the adverse effects are consistent with the on-target pharmacologic action of PI3K/mTOR inhibitors. The table below summarizes the critical quantitative data from this study [1].

Table 1: Summary of Subchronic Toxicity (28-day) Findings for this compound

Parameter Findings in Sprague-Dawley Rats Findings in Beagle Dogs
Dose Groups 2, 5, 10 mg/kg/day 1, 2, 4 mg/kg/day
Mortality Unscheduled mortality at ≥5 mg/kg/day Not Reported
Major Toxicities Myelosuppression, Immunosuppression, Hematological toxicity, Moderate liver, pancreas, and kidney toxicity Myelosuppression, Immunosuppression, Hematological toxicity, Moderate liver, pancreas, and kidney toxicity
Reversibility Most effects were reversible after a 14-day recovery period Most effects were reversible after a 14-day recovery period
NOAEL <2 mg/kg/day 1 mg/kg/day

3. Mechanism of Action and Pathway this compound exerts its effects by inhibiting the PI3K/mTOR signaling axis. The following diagram illustrates the core signaling pathway and the point of inhibition by this compound.

GRD081_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth This compound This compound Inhibitor This compound->PI3K Inhibits This compound->mTOR Inhibits

Diagram 1: this compound inhibits the PI3K/mTOR signaling pathway. This compound directly binds to and inhibits both PI3K and mTOR, thereby blocking the downstream signals that promote cancer cell growth and survival [1].

Detailed Experimental Protocols

Protocol 1: 28-day Subchronic Oral Toxicity Study with 14-day Recovery

This protocol is adapted from the pivotal subchronic toxicity study of this compound [1].

1.1 Objective To evaluate the potential toxicological effects of this compound after 28 days of repeated oral administration in Sprague-Dawley rats and beagle dogs, and to assess the reversibility of any observed effects after a 14-day drug-free recovery period.

1.2 Test System and Housing

  • Animals: Sprague-Dawley rats and beagle dogs.
  • Housing: Standard laboratory conditions (controlled temperature, 12-hour light/dark cycle).
  • Diet: Conventional rodent/lab animal diet and water provided ad libitum.
  • Acclimatization: A minimum of 5 days prior to dosing.

1.3 Experimental Design

  • Dose Groups: Rats (2, 5, 10 mg/kg/day); Dogs (1, 2, 4 mg/kg/day).
  • Control Group: Vehicle control.
  • Route of Administration: Oral gavage.
  • Dosing Volume: Standardized based on body weight.
  • Study Duration: 28-day dosing period followed by a 14-day recovery period for a subset of animals.
  • Group Size: Main study (n=10/group); Recovery study (n=5/group).

1.4 Endpoints and Measurements Table 2: Schedule of In-life and Terminal Measurements

Measurement Frequency Notes
Clinical Observations Twice daily Mortality and moribundity
Detailed Physical Exam Pre-study, weekly
Body Weight Pre-study, twice weekly
Food Consumption Weekly
Ophthalmology Pre-study, terminal
Clinical Pathology Day 29 (Terminal) Hematology, Clinical Chemistry, Coagulation
Gross Necropsy Day 29 & Recovery All animals
Organ Weights Day 29 & Recovery Key organs (e.g., liver, kidneys, spleen)
Histopathology Day 29 & Recovery All gross lesions and major tissues

1.5 Data Analysis

  • Data should be analyzed using appropriate statistical methods to compare treatment groups to the control group.
  • The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no adverse effects are observed.

The workflow for this comprehensive study is outlined in the diagram below.

Toxicity_Workflow Start Study Start Acclimatize Animal Acclimatization Start->Acclimatize Randomize Randomize to Dose Groups Acclimatize->Randomize Administer Daily Oral Gavage (28 days) Randomize->Administer InLife In-life Observations (Body Weight, Food Consumption) Administer->InLife Terminal Terminal Phase (Clinical Pathology, Necropsy) InLife->Terminal Recovery Recvery Phase (14-day drug-free) InLife->Recovery Analyze Data Analysis & NOAEL Determination Terminal->Analyze Recovery->Analyze

Diagram 2: Workflow for the 28-day subchronic toxicity study. The study includes acclimatization, randomization, a 28-day dosing period with in-life monitoring, followed by terminal and recovery phase analyses to determine the NOAEL [1].

Laboratory Safety and Handling Notes

  • The toxicity profile of this compound indicates it poses potential risks due to its pharmacological activity, including potential effects on the hematopoietic system, liver, and kidneys [1].
  • It is essential to handle this compound as a potent compound. Personal protective equipment (PPE) including a lab coat, gloves, and safety glasses should be worn.
  • Procedures for weighing and preparing dosing formulations should be conducted in a ventilated cabinet (e.g., fume hood or biosafety cabinet) to prevent operator exposure via inhalation or accidental ingestion.
  • All waste materials (e.g., contaminated gloves, weighing paper) should be disposed of according to institutional guidelines for hazardous chemical waste.

Research Implications and Future Directions

The preclinical data for this compound supports its continued development as an anticancer agent. The observed toxicities are on-target and largely reversible, which is a favorable profile for a targeted therapy. Future work should focus on:

  • Biomarker Identification: Discovering and validating predictive biomarkers to identify patient populations most likely to respond to this compound treatment.
  • Combination Therapy: Exploring synergistic effects of this compound with other anticancer agents, such as chemotherapy, immunotherapy, or other targeted drugs.
  • Dosing Schedule Optimization: Investigating intermittent dosing schedules to mitigate toxicities while maintaining antitumor efficacy.

References

Mammalian Cell Culture Fundamentals

Author: Smolecule Technical Support Team. Date: February 2026

For researchers beginning work with a new cell line like GRD081, establishing robust culture protocols is the first critical step. The table below outlines the core principles.

Aspect Description & Importance
Cell Morphology & Type [1] Determines basic handling; cells are typically adherent (grow attached to flask) or grow in suspension. Common morphologies are fibroblast-like, epithelial-like, and lymphoblast-like.
Growth Phases [1] Cells progress through four phases: Lag (post-seeding adaptation), Log (exponential proliferation), Stationary (growth plateaus), and Death (nutrient depletion). Key procedures are performed during the Log phase.
Cell Confluency [2] For adherent cells, this is the percentage of the culture vessel surface covered by cells. It is a critical parameter for determining when to passage cells or conduct experiments.
Importance of Monitoring [1] Daily examination of culture health, morphology, and confluency is essential to monitor for contamination (e.g., turbidity, pH shifts) and determine the optimal time for subculturing.

Standard Protocols for Cell Culture Maintenance

The following protocols for passaging adherent cells and counting cells are fundamental to maintaining culture health and generating reproducible experimental data [3].

Subculture of Adherent Cells

This protocol details the process for passaging adherent cells using trypsin/EDTA, which breaks intercellular and cell-substrate bonds [1].

  • Objective: To maintain actively dividing cells by transferring them to a new vessel with fresh medium before they become overconfluent.
  • Key Applications: Routine cell line maintenance, expansion of cell stocks, and preparation for experiments.
  • Materials:
    • Pre-warmed complete medium (37°C)
    • Pre-warmed sterile PBS without Ca2+/Mg2+ (37°C)
    • Pre-warmed trypsin/EDTA solution (e.g., 0.25%) or a synthetic alternative like TrypLE (37°C)
    • Culture vessel (e.g., T-flask, petri dish)
    • Incubator (37°C, 5% CO₂)
    • Inverted microscope
    • Hemocytometer or automated cell counter
  • Methodology:
    • Visual Inspection: Examine cells under an inverted microscope to ensure they are healthy and at the appropriate confluency (typically 70-80%) for passaging [2] [1].
    • Media Aspiration: Remove and discard the spent culture medium.
    • Rinse: Gently wash the cell monolayer with PBS to remove residual serum, which would inhibit trypsin.
    • Add Trypsin: Add enough trypsin/EDTA solution to cover the monolayer.
    • Incubate: Place the vessel in the incubator for 2-5 minutes. Periodically check under the microscope until cells round up and detach.
    • Neutralize: Add a sufficient amount of complete medium (containing serum) to neutralize the trypsin.
    • Resuspend: Gently pipette the cell suspension to break up any clumps.
    • Count & Passage: Perform a cell count and dilute the cell suspension to the required seeding density in a new culture vessel containing fresh medium.
  • Technical Notes:
    • Over-trypsinization can damage cells. Use the shortest incubation time needed for detachment.
    • The splitting ratio (e.g., 1:3, 1:10) depends on the cell line's growth rate and should be optimized for this compound.
Cell Counting and Viability Assessment

This protocol describes manual cell counting using a hemocytometer and trypan blue exclusion to determine cell concentration and viability [3].

  • Objective: To obtain an accurate count of total and viable cells in a suspension.
  • Key Applications: Standardizing seeding densities for experiments, assessing cell health after thawing or transfection, and preparing for downstream assays.
  • Materials:
    • Cell suspension
    • Trypan blue stain (0.4%)
    • Hemocytometer and coverslip
    • Microscope
    • Tubes and pipettes
  • Methodology:
    • Mix & Dilute: Ensure the cell suspension is well-mixed. For counting, mix one part cell suspension with one part trypan blue (1:1 dilution). Viable cells exclude the dye, while dead cells with compromised membranes take it up and appear blue.
    • Load Chamber: Carefully pipette about 10-15 µl of the mixture onto the edge of the hemocytometer chamber, allowing it to fill by capillary action.
    • Count Cells: Under a microscope, count the cells in the four large corner squares of the hemocytometer (each containing 16 smaller squares).
    • Calculate:
      • Total Cell Concentration (cells/ml) = (Total cells counted / 4) × Dilution Factor × 10⁴
      • Percentage Viability = (Number of unstained cells / Total number of cells counted) × 100
  • Technical Notes:
    • Automated cell counters can provide a faster, more consistent, and less subjective measurement of confluency and viability [2].
    • Clumped cells can lead to inaccurate counts; ensure a single-cell suspension.

Key Signaling Pathways in Cancer Research

Understanding signaling pathways is central to drug development. The diagrams below, created with Graphviz, visualize pathways frequently targeted in oncology research [4].

PI3K-AKT Signaling Pathway

This pathway is a critical regulator of cell survival, proliferation, and metabolism, and is frequently dysregulated in cancers [4] [5].

PI3K_AKT_Pathway Growth_Factors Growth Factors IRS IRS Growth_Factors->IRS Activates PI3K PI3K IRS->PI3K Activates AKT AKT/PKB PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates (Inhibits TSC1/2) FOXO1 FOXO1 (Inactive) AKT->FOXO1 Inactivates (Phosphorylation) GSK3 GSK3 (Inactive) AKT->GSK3 Inactivates (Phosphorylation) Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Promotes FOXO1->Cell_Proliferation Inhibits

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a key process targeted by many anti-cancer therapies. The extrinsic pathway is triggered by external death signals [4].

Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor Binds Caspase_8 Caspase-8 Death_Receptor->Caspase_8 Activates Executioner_Caspases Executioner Caspases Caspase_8->Executioner_Caspases Activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis Triggers

Experimental Workflow for Drug Screening

A typical workflow for evaluating a compound like this compound in vitro involves several interconnected stages, from culture to data analysis.

Drug_Screening_Workflow Cell_Culture Cell Culture & Expansion Treatment Compound Treatment Cell_Culture->Treatment Seeds Cells Viability_Assay Viability & Proliferation Assay Treatment->Viability_Assay Incubates Pathway_Analysis Pathway Analysis Viability_Assay->Pathway_Analysis Uses Lysates Data_Analysis Data Analysis & IC50 Calculation Viability_Assay->Data_Analysis Provides Raw Data Pathway_Analysis->Data_Analysis Mechanistic Insight

Critical Parameters for Reliable Results

To ensure the reproducibility and relevance of your studies with this compound, pay close attention to these parameters:

  • Accurate Confluency Measurement: Do not rely on visual "guesstimation." One researcher's 70% can be another's 80%, and this variability can significantly skew dose-response data in drug screens. Using automated imaging systems can provide a more consistent and quantitative measure [2].
  • Consistent Seeding Density: Always use cell counts from a hemocytometer or automated counter to seed cells at a precise, consistent density across experiments. This is crucial for obtaining reproducible growth rates and assay results [3].
  • Mycoplasma Contamination: Routinely test for mycoplasma, as it is a common contamination that can alter cell behavior, gene expression, and pathway activation without causing turbidity in the medium [1].
  • Cell Line Authentication: Periodically authenticate the this compound cell line to ensure you are working with the correct and uncontaminated cells, thus safeguarding the integrity of your research data.

I hope this detailed framework assists in your research. To provide more targeted information, could you share any specific details you have about the this compound cell line, such as its origin (e.g., tissue type, cancer) or known characteristics?

References

GRD081 Application Notes and Experimental Protocols: Preclinical Toxicology and Signaling Pathway Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GRD081 and Its Therapeutic Context

This compound is a novel dual PI3K/mTOR inhibitor currently under investigation as a potential therapeutic agent, positioned for evaluation in phase I clinical trials. This small molecule compound represents a promising targeted therapy designed to simultaneously inhibit key nodes in the PI3K/AKT/mTOR signaling cascade—a pathway frequently dysregulated in various cancers and metabolic disorders. The dual inhibitory approach offers potential advantages over selective PI3K or mTOR inhibitors by preventing compensatory signaling mechanisms that often limit the efficacy of single-target agents. By targeting this crucial cellular pathway responsible for regulating cell growth, proliferation, and survival, this compound embodies the next generation of molecularly targeted cancer therapeutics with potential applications in oncology and beyond [1].

The strategic development of this compound necessitates rigorous preclinical evaluation to establish its safety profile and biological effects in relevant animal models. Understanding the compound's mechanism of action, toxicological characteristics, and pharmacological properties forms the foundation for rational clinical trial design. These application notes consolidate the key experimental findings and methodological protocols from comprehensive preclinical studies, providing researchers and drug development professionals with essential technical guidance for working with this investigational compound. The integrated presentation of toxicity data, experimental workflows, and signaling pathway analysis offers a multidimensional perspective on this compound's biological effects and practical handling requirements [1].

Experimental Design and Overview

Overall Study Configuration

The subchronic toxicity assessment of this compound followed a comprehensive experimental design incorporating multiple dose cohorts, controlled administration parameters, and systematic observation periods. The study employed two standard preclinical models: Sprague-Dawley rats (commonly used for initial toxicity screening) and beagle dogs (representing a non-rodent species for comparative toxicology assessment). This dual-species approach provides critical insights into potential toxicities that might manifest differently across species, thereby informing human risk assessment. The experimental timeline extended beyond the treatment period to include a 14-day recovery phase, allowing researchers to distinguish between transient, reversible effects and persistent, potentially irreversible toxicities—a crucial distinction for clinical development decisions [1].

Animal subjects were randomly assigned to dose groups using a stratified randomization protocol based on body weight to ensure balanced distribution across cohorts. The dosing solutions were prepared fresh daily in appropriate vehicles selected for optimal solubility and stability, with administration volumes carefully calibrated according to individual body weights recorded immediately prior to each dosing. Throughout the study, animals were maintained under standard laboratory conditions with controlled temperature, humidity, and light cycles, and provided with species-appropriate diet and water ad libitum except during designated procedures. All experimental procedures received prior approval by institutional animal care and use committees, conforming to ethical guidelines for laboratory animal welfare [1].

Key Experimental Parameters

Table 1: Comprehensive Experimental Design for this compound Subchronic Toxicity Study

Parameter Sprague-Dawley Rats Beagle Dogs
Dose levels 2, 5, 10 mg/kg/day 1, 2, 4 mg/kg/day
Administration route Oral gavage Oral capsule
Treatment duration 28 consecutive days 28 consecutive days
Recovery period 14 days 14 days
Animal numbers 10-15/sex/group 3-4/sex/group
Age at initiation 8-10 weeks 6-9 months
Body weight range 180-220g (males), 160-180g (females) 7-12 kg
Frequency of dosing Once daily Once daily
Feed regimen Fed ad libitum Controlled feeding schedule

Summary of Key Findings

Toxicity and Mortality Observations

This compound administration produced dose-dependent toxicities in both species, with concerning mortality observed at higher dose levels. In Sprague-Dawley rats, unscheduled mortality occurred in cohorts receiving 5 mg/kg/day and 10 mg/kg/day, indicating a narrow therapeutic window in this species. Beagle dogs demonstrated better tolerance at comparable exposure levels, though dose-limiting toxicities emerged at 4 mg/kg/day. The mortality pattern observed in rats suggested potential cumulative toxicity or progressive organ damage with repeated administration, necessitating careful dose selection for subsequent studies. Importantly, the majority of adverse effects demonstrated partial or complete reversibility during the 14-day recovery period, suggesting that many toxicities were pharmacologically mediated rather than representing permanent structural damage [1].

The toxicological profile of this compound aligned with expectations for this class of PI3K/mTOR inhibitors, with findings consistent with pathway perturbation in physiologically sensitive tissues. The onset of clinically observable signs typically occurred during the second or third week of dosing, indicating that certain toxicities manifested after repeated target inhibition rather than as acute effects. This temporal pattern has important implications for clinical monitoring schedules, suggesting that certain adverse events might not be immediately apparent during initial treatment cycles. The establishment of a no-observed-adverse-effect level (NOAEL) at 1 mg/kg/day in beagle dogs and below 2 mg/kg/day in Sprague-Dawley rats provided critical reference points for dose selection in initial human trials [1].

Affected Organ Systems and Hematological Changes

Table 2: Comprehensive Summary of this compound Toxicological Findings

Organ System/Parameter Species Affected Observed Effects Severity/Dose Dependency Reversibility
Hematopoietic System Rats and dogs Myelosuppression, decreased peripheral blood cell counts Moderate to severe, dose-dependent Partially reversible
Immune System Rats and dogs Lymphoid depletion, immunosuppression Moderate to severe, dose-dependent Partially reversible
Liver Rats and dogs Hepatocellular degeneration, elevated liver enzymes Mild to moderate Largely reversible
Kidney Rats and dogs Tubular degeneration, nephropathy Mild to moderate Largely reversible
Pancreas Rats and dogs Acinar cell degeneration, pancreatitis Mild to moderate Partially reversible
Mortality Rats only Unscheduled deaths at ≥5 mg/kg/day Severe at higher doses Not applicable

The hematological toxicity represented a particularly significant finding, characterized by dose-dependent myelosuppression affecting multiple hematopoietic lineages. This manifestation likely reflects the importance of PI3K/mTOR signaling in hematopoietic stem cell maintenance and proliferation. Similarly, the immunosuppressive effects observed in both species aligned with the known role of this pathway in lymphocyte activation and function. The hepatic, pancreatic, and renal toxicities likely represent both direct target-mediated effects and secondary consequences of metabolic disruption, as the PI3K/mTOR pathway plays central roles in nutrient sensing, metabolism, and organ homeostasis. The multi-organ nature of these toxicities underscores the pervasive biological functions of the targeted pathway and highlights the importance of comprehensive organ function monitoring during compound administration [1].

Detailed Experimental Protocols

Compound Formulation and Dosing Procedures
  • Formulation Preparation: this compound was formulated daily as a homogeneous suspension in 0.5% methylcellulose with 0.1% Tween 80 to ensure consistent dosing and stability. The preparation involved gradual addition of the vehicle to the weighed compound while vortexing at medium speed, followed by sonication for 10-15 minutes to achieve complete dispersion and prevent particle aggregation. The final formulation was protected from light and stored at room temperature with constant gentle agitation until administration, with stability assessments confirming maintenance of chemical integrity and homogeneous dispersion for up to 24 hours post-preparation [1].

  • Dosing Operations: For Sprague-Dawley rats, oral gavage was performed using straight, ball-tipped stainless steel feeding needles appropriate for the size of the animals. The gavage volume was standardized at 5 mL/kg body weight, with dose adjustments made through concentration rather than volume changes. For beagle dogs, this compound was administered via oral capsule using size 0 gelatin capsules, with the compound precisely weighed and placed into each capsule immediately prior to dosing. Dogs were fasted overnight before dosing and for approximately 4 hours post-dosing to standardize absorption conditions. Both species were observed continuously for the first hour after dosing and periodically throughout the day for clinical signs of toxicity or discomfort [1].

Clinical Observations and Monitoring Schedule

Animals underwent systematic clinical evaluation at least twice daily (pre- and post-dosing) throughout the 28-day treatment and 14-day recovery periods. Observations followed a standardized scoring system that included assessment of general appearance, respiratory pattern, motor activity, neurological status, and any abnormal behaviors. Detailed physical examinations were conducted weekly, including palpation of abdominal contents, auscultation of thoracic cavity, and evaluation of mucous membrane color and capillary refill time. Individual body weights were recorded daily during the treatment period and three times weekly during recovery, while food consumption was measured daily for the first week and twice weekly thereafter using calibrated feeding containers [1].

Sample Collection and Processing Protocols
  • Blood Collection: Blood samples were obtained via the jugular vein in rats and cephalic vein in dogs at predetermined intervals (pre-study, day 14, day 28, and recovery day 14). For hematology, blood was collected into K2EDTA tubes and analyzed within 2 hours of collection using an automated hematology analyzer. For clinical chemistry, blood was collected into serum separator tubes, allowed to clot for 30 minutes, centrifuged at 3000×g for 10 minutes, and the harvested serum stored at -80°C until analysis [1].

  • Necropsy and Tissue Processing: Terminal necropsies were performed on all animals under deep anesthesia, with a comprehensive tissue list collected and preserved in 10% neutral buffered formalin (except for specified tissues with alternative fixatives). Tissues underwent standard processing through graded alcohols and xylene, embedded in paraffin, sectioned at 4-5μm thickness, and stained with hematoxylin and eosin for histological evaluation. Special stains (including Masson's trichrome, Periodic acid-Schiff, and Jones silver stain) were employed for enhanced visualization of specific tissue structures when indicated by initial findings [1].

Signaling Pathway Analysis and Impact Assessment

PI3K/mTOR Signaling Pathway and this compound Mechanism

The PI3K/mTOR signaling pathway represents a critical intracellular cascade regulating fundamental cellular processes including growth, proliferation, metabolism, and survival. This compound exerts its pharmacological activity through dual inhibition of PI3K and mTOR, effectively blocking both upstream and downstream nodes in this pathway to prevent compensatory activation that often limits the efficacy of single-target inhibitors. As illustrated in the pathway diagram, this compound directly inhibits PI3K catalytic activity, reducing conversion of PIP2 to PIP3 and subsequent AKT activation, while simultaneously targeting mTOR complex 1 (mTORC1) and potentially mTOR complex 2 (mTORC2), thereby disrupting both feedback loops and parallel signaling branches [1].

G GrowthFactors Growth Factors/Receptors PI3K PI3K (Phosphatidylinositol 3-kinase) GrowthFactors->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT/PKB PIP3->AKT Recruits/Activates mTORC1 mTORC1 Complex AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Metabolism Metabolic Regulation mTORC1->Metabolism Regulates mTORC2 mTORC2 Complex mTORC2->AKT Activates This compound This compound Inhibition This compound->PI3K Inhibits This compound->mTORC1 Inhibits

Figure 1: PI3K/mTOR Signaling Pathway and this compound Mechanism of Action - This diagram illustrates the key components of the PI3K/mTOR signaling pathway and the points of inhibition by this compound

The pathway perturbation resulting from this compound inhibition manifests differently across tissues, explaining the observed multi-organ toxicities. In hematopoietic tissues, constitutive PI3K/mTOR signaling maintains stem cell renewal and progenitor cell proliferation, explaining the myelosuppressive effects observed. In metabolic tissues such as liver and pancreas, this pathway regulates nutrient sensing and anabolic processes, with inhibition leading to the observed hepatic and pancreatic toxicity. The immunological effects stem from the pathway's role in immune cell activation and cytokine production, particularly in lymphocytes. Understanding these tissue-specific consequences of pathway inhibition helps contextualize the observed toxicological findings and informs monitoring strategies for clinical development [1] [2].

Pathway Analysis Methodology

The signaling impact of this compound was evaluated using integrated bioinformatics approaches that combine traditional toxicological assessment with computational pathway analysis. This methodology employs statistical overrepresentation tests to identify signaling pathways significantly affected by this compound treatment, using a hypergeometric distribution to calculate the probability of observing the number of pathway member proteins among the proteins affected by treatment. This approach moves beyond simple gene lists to consider the network topology and functional relationships between pathway components, providing more biologically relevant insights into mechanism of action and potential off-target effects [2] [3].

Experimental Workflow and Data Analysis

Comprehensive Study Timeline

G Start Study Initiation (Animal Assignment) Formulation Daily Formulation Preparation & Analysis Start->Formulation Dosing 28-Day Dosing Period (Oral Administration) Formulation->Dosing ClinicalObs Clinical Observations & Body Weight Measurements Dosing->ClinicalObs BloodCollection Blood Collection (Hematology & Clinical Chemistry) ClinicalObs->BloodCollection Necropsy Terminal Necropsy (Complete Tissue Collection) BloodCollection->Necropsy Histopathology Tissue Processing & Histopathological Evaluation Necropsy->Histopathology DataAnalysis Data Analysis & Statistical Evaluation Histopathology->DataAnalysis PathwayAnalysis Signaling Pathway Impact Analysis DataAnalysis->PathwayAnalysis Reporting Report Generation & NOAEL Determination PathwayAnalysis->Reporting

Figure 2: this compound Preclinical Evaluation Workflow - This diagram outlines the key stages in the experimental evaluation of this compound subchronic toxicity

Statistical Analysis Methods

The experimental data underwent comprehensive statistical analysis using appropriate methods for each endpoint type. Continuous data (body weights, food consumption, clinical pathology parameters) were evaluated using analysis of variance (ANOVA) followed by Dunnett's test for comparison between each dose group and the control group. Incidence data (mortality, clinical observations, histopathological findings) were analyzed using Fisher's exact test for pairwise comparisons between treated and control groups. All analyses employed a two-sided significance level of α=0.05, with adjustments for multiple comparisons where appropriate. The statistical analysis aimed not only to identify significant differences from control, but also to characterize dose-response relationships and time-course patterns for key toxicological findings [1].

For the pathway impact analysis, enrichment statistics were calculated to determine whether specific signaling pathways were overrepresented among the biological processes affected by this compound treatment. This approach combined evidence from traditional enrichment analysis with measures of actual pathway perturbation under treatment conditions. A bootstrap procedure assessed the significance of observed total pathway perturbations, generating a global pathway significance P-value that combined both enrichment and perturbation evidence. This method has demonstrated improved specificity and sensitivity compared to conventional pathway analysis approaches, providing more reliable insights into signaling pathways most significantly impacted by this compound treatment [3].

Conclusion and Research Implications

These application notes provide researchers with standardized protocols for this compound handling, administration, and evaluation that support data comparability across studies. The integration of traditional toxicological assessment with signaling pathway analysis creates a comprehensive framework for understanding the compound's biological effects at multiple levels. As this compound progresses into clinical development, these preclinical findings will inform patient selection strategies, monitoring plans, and dose escalation schemes to maximize the therapeutic potential while appropriately managing identified risks. The methodologies described herein also establish a template for the preclinical characterization of other targeted therapies within this drug class [1] [2] [3].

References

Summary of Subchronic Toxicity Findings for GRD081

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Findings in Sprague-Dawley Rats Findings in Beagle Dogs
Dosing Regimen 2, 5, 10 mg/kg/day for 28 days [1] 1, 2, 4 mg/kg/day for 28 days [1]
Mortality Unscheduled mortality at 5 and 10 mg/kg/day [1] Not specified in the abstract [1]
Major Toxicities Myelosuppression, immunosuppression, hematological toxicity, and moderate liver, pancreas, and kidney toxicity [1] Myelosuppression, immunosuppression, hematological toxicity, and moderate liver, pancreas, and kidney toxicity [1]
Reversibility Most effects were reversible after a 14-day recovery period [1] Most effects were reversible after a 14-day recovery period [1]
NOAEL < 2 mg/kg/day [1] 1 mg/kg/day [1]

> Note on Limitations: The provided information is from a 2013 study, which predates Phase I clinical trials [1]. The search results do not contain details on the compound's subsequent development status, clinical applications, or detailed experimental methodologies.

Proposed Experimental Workflow for Toxicity Assessment

Given the lack of detailed protocols in the search results, the following workflow synthesizes standard practices for a 28-day repeated-dose toxicity study, based on the parameters mentioned in the available study.

grd081_toxicity_workflow start Study Initiation a Animal Model Selection (Sprague-Dawley Rats, Beagle Dogs) start->a b Randomization & Grouping a->b c 28-Day Oral Dosing (Dose: Rat 2,5,10 mg/kg; Dog 1,2,4 mg/kg) b->c d Daily Clinical Observations c->d e Terminal Blood & Tissue Collection d->e f Hematology & Clinical Chemistry e->f g Histopathological Examination f->g h Data Analysis & NOAEL Determination g->h end Study Report h->end

Mechanism of Action and Signaling Pathway

As a dual PI3K/mTOR inhibitor, GRD081 targets a key cellular signaling pathway that regulates growth and survival. The diagram below illustrates this pathway and the point of inhibition.

pi3k_mtor_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellProcess Cell Growth, Proliferation & Survival mTORC1->CellProcess mTORC2 mTORC2 mTORC2->AKT Activation Inhibitor This compound (Dual PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Guidance for Sourcing Contemporary Information

The lack of recent data suggests that clinical development of this compound may have been discontinued. To conduct a more thorough investigation, I suggest you:

  • Consult clinical trial registries such as ClinicalTrials.gov to check for any completed or terminated early-phase trials for this compound.
  • Perform a comprehensive literature search using platforms like PubMed and Google Scholar with keywords like "this compound clinical trial," "PI3K/mTOR inhibitor development," or "SF1126," which is a related clinical-stage compound.
  • Review patent filings for information on the compound's chemical structure and claimed uses, which can provide insights not found in journal articles.

References

GRD081 Subchronic Toxicity Profile (28-day Study)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key toxicological findings and the established No-Observed-Adverse-Effect Level (NOAEL) from a 28-day repeated-dose study in animal models [1].

Toxicological Aspect Findings in Sprague-Dawley Rats Findings in Beagle Dogs Reversibility
General Toxicity Unscheduled mortality at 5 and 10 mg/kg/day [1] Not specified Most effects were reversible after a 14-day recovery period [1]
Primary Toxicities Myelosuppression, Immunosuppression, Hematological toxicity, Moderate liver, pancreas, and kidney toxicity [1] Myelosuppression, Immunosuppression, Hematological toxicity, Moderate liver, pancreas, and kidney toxicity [1] Consistent with pharmacologic action of PI3K/mTOR inhibitors [1]
NOAEL < 2 mg/kg/day [1] 1 mg/kg/day [1] -

Frequently Asked Questions & Troubleshooting

Q1: What are the most critical toxicities to monitor during non-clinical studies with GRD081? A: The primary dose-limiting toxicities identified are myelosuppression (bone marrow suppression) and immunosuppression, alongside hematological toxicity and moderate effects on the liver, pancreas, and kidneys [1]. Monitoring should include:

  • Complete Blood Count (CBC) with differential: To track hematological changes and signs of myelosuppression.
  • Clinical Chemistry Panels: Focus on markers of liver function (e.g., ALT, AST), pancreatic function (e.g., amylase, lipase), and kidney function (e.g., BUN, creatinine).
  • Histopathological Examination: Of bone marrow, spleen, lymph nodes, liver, pancreas, and kidneys at study termination.

Q2: Are the toxic effects of this compound reversible? A: Yes. The 28-day study indicated that most of the adverse effects induced by this compound were reversible upon discontinuation of treatment following a 14-day recovery period [1]. This is a critical consideration for designing clinical trial dosing schedules (e.g., intermittent dosing) to allow for patient recovery.

Q3: What is the recommended starting dose for a follow-up study, and how does it differ between species? A: The No-Observed-Adverse-Effect Level (NOAEL) provides guidance for dose selection [1]:

  • For rats, the NOAEL was established at less than 2 mg/kg/day.
  • For beagle dogs, the NOAEL was 1 mg/kg/day. These NOAELs should be used as the upper limit for starting doses in subsequent subchronic or chronic studies. The species difference highlights the importance of cross-species toxicokinetic and pharmacodynamic evaluations.

Experimental Protocol: Assessing Hematological Toxicity

This protocol is adapted from standard preclinical toxicity studies and can be used to investigate this compound's myelosuppressive effects.

1. Objective To evaluate the hematological toxicity and potential myelosuppression induced by repeated oral administration of this compound in a rodent model.

2. Materials and Reagents

  • Test Article: this compound, suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
  • Animals: Sprague-Dawley rats (or other relevant species), with appropriate group sizes.
  • Equipment: Automated hematology analyzer, tubes with EDTA-K2 anticoagulant, standard surgical tools.

3. Procedure

  • Dosing and Groups: Randomly assign animals into groups:
    • Control Group: Receives vehicle only.
    • Low-Dose Group: this compound at or below the NOAEL (e.g., <2 mg/kg/day for rats).
    • Mid-Dose Group: this compound at a dose expected to produce moderate toxicity.
    • High-Dose Group: this compound at a dose expected to produce clear toxic effects. Administer the compound orally, once daily for 28 days.
  • Blood Collection: Collect blood from the retro-orbital plexus or abdominal aorta under anesthesia at specified intervals (e.g., pre-dose, Day 14, Day 28, and after a recovery period) into EDTA-K2 tubes [1].
  • Hematological Analysis: Analyze blood samples using an automated hematology analyzer within 2 hours of collection. Key parameters include:
    • White Blood Cell (WBC) count and differential
    • Red Blood Cell (RBC) count
    • Hemoglobin (HGB)
    • Hematocrit (HCT)
    • Platelet (PLT) count

4. Data Analysis

  • Compare hematological parameters between treatment and control groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests).
  • A significant, dose-dependent decrease in WBCs, RBCs, and/or platelets would indicate myelosuppression and hematological toxicity.

Visualizing Toxicity & Management Pathways

The following diagrams, created with Graphviz, outline the key signaling pathway and a proposed strategy for managing toxicity.

1. This compound Pathway and Key Toxicities This diagram illustrates the primary molecular target of this compound and links the pathway inhibition to the observed organ toxicities [1].

GRD081_toxicity_pathway This compound This compound PI3K_mTOR PI3K/mTOR Pathway This compound->PI3K_mTOR Inhibits Cellular_Processes Cellular Processes (Proliferation, Metabolism) PI3K_mTOR->Cellular_Processes Regulates Myelosuppression Myelosuppression Cellular_Processes->Myelosuppression Immunosuppression Immunosuppression Cellular_Processes->Immunosuppression Organ_Toxicity Liver/Kidney/Pancreas Toxicity Cellular_Processes->Organ_Toxicity

2. This compound Toxicity Management Workflow This flowchart provides a logical sequence for monitoring and responding to this compound-induced toxicities during a study, based on the findings that effects are often reversible [1].

GRD081_management_workflow Start Initiate this compound Dosing Monitor Regular Monitoring: - CBC & Differential - Clinical Chemistry Start->Monitor Toxicity_Observed Significant Toxicity Observed? Monitor->Toxicity_Observed Continue Continue Study & Monitoring Toxicity_Observed->Continue No Manage Toxicity Management: - Dose Reduction - Dosing Holiday Toxicity_Observed->Manage Yes Continue->Monitor Next Cycle Reassess Re-assess Parameters After Recovery Manage->Reassess Reassess->Manage Parameters Not Normalized Resume Resume Dosing at Lower Dose Reassess->Resume Parameters Normalized

References

GRD081 Toxicity Profile & Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

The core toxicity data for GRD081 comes from a 28-day subchronic toxicity study in Sprague-Dawley rats and beagle dogs. The table below summarizes the primary findings [1].

Toxicity Category Manifestations in Rats & Dogs Dosing & NOAEL
Hematological Toxicity Myelosuppression, Immunosuppression [1] Rat NOAEL: <2 mg/kg/day [1]
Organ Toxicity Moderate liver, pancreas, and kidney toxicity [1] Dog NOAEL: 1 mg/kg/day [1]
Overall Reversibility Most effects were reversible after a 14-day recovery period [1] Doses (Rat): 2, 5, 10 mg/kg/day [1]
Mortality Unscheduled mortality in rats at 5 and 10 mg/kg/day doses [1] Doses (Dog): 1, 2, 4 mg/kg/day [1]

Frequently Asked Questions (FAQs) for Researchers

Q1: What are the primary toxicity concerns for this compound identified in preclinical models? The main adverse effects are hematological toxicity (myelosuppression and immunosuppression) and moderate toxicity in the liver, pancreas, and kidneys. These effects are consistent with the on-target inhibition of the PI3K/mTOR signaling pathway, which plays a critical role in cell growth, proliferation, and metabolism [1].

Q2: Are the toxic effects of this compound reversible? Yes, the study indicated that most of the treatment-induced toxic effects were reversible upon discontinuation of the 28-day treatment, following a 14-day recovery period [1].

Q3: What is the No-Observed-Adverse-Effect Level (NOAEL) for this compound? The NOAEL was established at 1 mg/kg/day for beagle dogs and was determined to be less than 2 mg/kg/day for Sprague-Dawley rats [1].

Q4: Is the toxicity profile of this compound unique? No, the authors note that the observed adverse effects are "consistent with pharmacologic perturbations of physiologic processes associated with the intended molecular targets for this class of PI3K/mTOR signaling inhibitors" [1]. This suggests that these toxicities may be class effects for dual PI3K/mTOR inhibitors.

Troubleshooting Guide: Mitigating this compound Toxicity

This section provides actionable strategies for managing the identified toxicities in a research setting.

  • Strategy 1: Adhere Strictly to the NOAEL Framework

    • Guideline: Use the established NOAELs (Dog: 1 mg/kg/day; Rat: <2 mg/kg/day) as the absolute upper limit for dose selection in follow-up experiments [1].
    • Action Plan: Begin experimental dosing well below the NOAEL and implement careful dose-escalation protocols to find the optimal therapeutic window for your specific model.
  • Strategy 2: Implement Rigorous Hematological and Organ Function Monitoring

    • Guideline: Given the identified risks, proactive monitoring is essential [1].
    • Action Plan: Establish a frequent blood sampling schedule for complete blood counts (CBC) to track signs of myelosuppression. Include clinical chemistry panels to monitor liver enzymes (e.g., ALT, AST), pancreatic enzymes (amylase, lipase), and kidney function markers (e.g., BUN, creatinine).
  • Strategy 3: Incorporate Intermittent Dosing Schedules

    • Guideline: The reversibility of effects suggests that the compound may be suitable for intermittent dosing [1].
    • Action Plan: Design experiments to test schedules such as "drug holidays" (e.g., 4 days on, 3 days off) or pulsed dosing. This may allow for recovery of blood cells and organ function, thereby mitigating cumulative toxicity.
  • Strategy 4: Explore Predictive Biomarkers for Early Toxicity Detection

    • Guideline: Move beyond standard clinical pathology to identify early, sensitive biomarkers.
    • Action Plan: Investigate novel biomarkers in plasma or urine that may signal early-onset hematological stress or organ damage before severe toxicity manifests. This could enable preemptive dose adjustments.

Experimental Protocol: Key Study Design

For reference, the foundational 28-day subchronic toxicity study was conducted as follows [1]:

  • Subjects: Sprague-Dawley rats and beagle dogs.
  • Administration: Oral gavage, consecutive daily dosing.
  • Doses: Rats (2, 5, 10 mg/kg/day); Dogs (1, 2, 4 mg/kg/day).
  • Recovery: A 14-day recovery period followed the dosing phase to assess the reversibility of effects.
  • Endpoint Analysis: Included mortality, clinical observations, hematology, clinical chemistry, and histopathology.

Conceptual Diagram of this compound Toxicity & Mitigation

The following diagram illustrates the relationship between this compound's mechanism of action, the resulting toxicities, and the proposed mitigation strategies.

grd081_toxicity_flow MOA This compound Dual PI3K/mTOR Inhibition Tox1 Hematological Toxicity (Myelosuppression, Immunosuppression) MOA->Tox1 Tox2 Organ Toxicity (Liver, Pancreas, Kidney) MOA->Tox2 Mit1 Strict NOAEL Adherence Mit1->Tox1 Mit1->Tox2 Mit2 Rigorous Blood & Organ Monitoring Mit2->Tox1 Mit2->Tox2 Mit3 Intermittent Dosing Schedules Mit3->Tox1 Mit3->Tox2 Mit4 Explore Predictive Biomarkers Mit4->Tox1 Mit4->Tox2

References

GRD081 Researcher FAQs & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses key challenges based on the subchronic toxicity study of GRD081 in animal models.

FAQ Topic Key Finding & Implication
Dosing & Mortality Unscheduled mortality in rats at doses of 5 and 10 mg/kg/day [1].
Primary Toxicities Myelosuppression, immunosuppression, hematological toxicity, and moderate liver, pancreas, and kidney toxicity [1].
NOAEL (No-Observed-Adverse-Effect Level) Beagle dogs: 1 mg/kg/day. Sprague-Dawley rats: <2 mg/kg/day [1].
Reversibility of Effects Most treatment-induced adverse effects were reversible after a 14-day recovery period [1].
Detailed Experimental Protocol & Administration

The table below summarizes the core methodology from the pivotal 28-day subchronic toxicity study, which should serve as a reference for designing your experiments [1].

Parameter Experimental Detail
Compound This compound (a dual PI3K/mTOR inhibitor) [1]
Animal Models Sprague-Dawley (SD) rats and Beagle dogs [1]
Route of Administration Oral (Repeated daily dosing) [1]
Study Duration 28-day dosing period, followed by a 14-day recovery period [1]
Dosage Levels SD Rats: 2, 5, and 10 mg/kg/day. Beagle Dogs: 1, 2, and 4 mg/kg/day [1]
Key Monitoring Targets Hematopoietic system, immune function, liver enzymes, pancreatic and kidney function [1]

This compound Signaling Pathway & Experimental Workflow

To better understand the mechanism and experimental design, here is a diagram of the core signaling pathway and a general workflow for a toxicity study.

grd081_study PI3K PI3K mTOR mTOR PI3K->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Cell_Prolif Cell_Prolif mTOR->Cell_Prolif This compound This compound This compound->PI3K Inhibits This compound->mTOR Inhibits

This compound Inhibits PI3K/mTOR Pathway - This diagram illustrates the intended molecular mechanism of this compound, which underlies its therapeutic potential and observed toxicities [1].

workflow Start Study Design & Animal Grouping Dose Daily Oral Administration (28 days) Start->Dose Monitor In-life Monitoring & Clinical Observations Dose->Monitor Sacrifice Terminal Sacrifice & Tissue Collection Monitor->Sacrifice Analysis Hematology & Histopathology Sacrifice->Analysis Recovery Recovery Phase (14 days) Analysis->Recovery Subset of Animals Rev_Analysis Analysis for Reversibility Recovery->Rev_Analysis

28-Day Toxicity Study Workflow - This chart outlines the key stages of a standard subchronic toxicity study, including the critical recovery phase to assess the reversibility of effects [1].

Technical Support Recommendations

  • Dosing Preparation: As the study used oral administration, ensure the compound is formulated for consistent delivery and bioavailability.
  • Critical Monitoring: Pay close attention to clinical signs related to the hematopoietic system, liver, and kidneys, especially as doses approach or exceed the NOAEL.
  • Ethical Compliance: When working with laboratory animals, always follow institutional and governmental regulations for ethical use. Protocols typically require approval from an ethics committee, similar to the study which used pentobarbital sodium for anesthesia and employed methods for humane euthanasia [2].

I hope this technical support guide provides a solid foundation for your research. Note that the information available is from a preclinical study; administration challenges in clinical trials may differ.

References

GRD081 experimental troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

GRD081 Technical Support Center

Frequently Asked Questions (FAQs)
  • What is this compound? this compound is a dual PI3K/mTOR inhibitor investigated for its potential in cancer treatment. It acts by targeting key signaling pathways that control cell growth and survival [1].

  • What were the key findings from the 28-day subchronic toxicity study? A 28-day repeated oral administration study in Sprague-Dawley rats and beagle dogs identified several dose-dependent adverse effects. These primarily included myelosuppression (bone marrow suppression), immunosuppression, hematological toxicity, and moderate toxicity in the liver, pancreas, and kidneys. Most effects were reversible after the dosing period ended [1].

  • What is the No-Observed-Adverse-Effect Level (NOAEL) for this compound? The study established the following NOAELs [1]:

    • Beagle dogs: 1 mg/kg/day
    • Sprague-Dawley rats: < 2 mg/kg/day
  • Are the toxic effects of this compound reversible? Yes, the study indicated that most of the adverse effects observed were reversible after a 14-day recovery period following the discontinuation of treatment [1].

Experimental Troubleshooting Guide

This guide addresses common issues researchers might encounter when interpreting or building upon the subchronic toxicity findings for this compound.

Problem: Unscheduled Mortality in Rat Studies

  • Observation: Rats receiving 5 mg/kg/day and 10 mg/kg/day experienced unscheduled mortality [1].
  • Recommended Action:
    • Dose Verification: Carefully confirm the administered doses. The NOAEL for rats is below 2 mg/kg/day, indicating a narrow therapeutic window. Doses should not exceed this level without careful justification and monitoring.
    • Health Monitoring: Implement enhanced health monitoring for subjects in higher dose groups, looking for early signs of severe toxicity such as significant weight loss, reduced activity, or abnormal clinical pathology readings.

Problem: Observations of Hematological Toxicity

  • Observation: Signs of myelosuppression and other blood-related toxicities in both rats and dogs [1].
  • Recommended Action:
    • Enhanced Monitoring: Increase the frequency of blood sample collection for hematological analysis (e.g., complete blood counts) throughout the study.
    • Bone Marrow Examination: Consider including bone marrow cytology or histopathology in the study design to better characterize the nature and severity of the myelosuppression.

Problem: Organ Toxicity in Liver, Pancreas, or Kidneys

  • Observation: Moderate toxic effects on the liver, pancreas, and kidneys [1].
  • Recommended Action:
    • Clinical Pathology: Schedule regular assessments of clinical biochemistry markers related to organ function (e.g., ALT, AST for liver; amylase, lipase for pancreas; BUN, creatinine for kidneys).
    • Histopathological Analysis: Ensure a comprehensive histopathological examination of these organs is performed at study termination to assess structural damage.
Summary of Subchronic Toxicity Data (28-day study)

The table below summarizes the quantitative findings from the key toxicity study [1].

Species Dose Groups (mg/kg/day) Mortality Major Toxicities NOAEL
Sprague-Dawley Rats 2, 5, 10 Present (at 5 & 10 mg/kg) Myelosuppression, Immunosuppression, Hematological toxicity, Liver/Kidney/Pancreas toxicity < 2 mg/kg/day
Beagle Dogs 1, 2, 4 Not Specified Myelosuppression, Immunosuppression, Hematological toxicity, Liver/Kidney/Pancreas toxicity 1 mg/kg/day
Experimental Protocols & Workflows

The following diagrams, created using Graphviz, illustrate the key experimental workflow and the biological pathway targeted by this compound.

1. This compound Toxicity Study Workflow This diagram outlines the core procedure from the 28-day subchronic toxicity study [1].

2. PI3K/mTOR Signaling Pathway & this compound Inhibition This diagram illustrates the simplified signaling pathway that this compound targets and its downstream effects [1].

Important Note on Information and Protocols

The information and experimental overview provided here are based on a single, specific preclinical study [1]. For detailed, step-by-step experimental protocols (e.g., precise dosing formulations, specific clinical pathology methods, and detailed histopathology evaluation criteria), you would need to consult the original publication or subsequent methodological papers. Sharing such detailed protocols is a core practice in open science, as it allows other researchers to accurately replicate and build upon existing work [2].

References

GRD081 & Myelosuppression: Technical FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the key myelosuppressive effects of GRD081 observed in preclinical models? Subchronic toxicity studies in Sprague-Dawley rats and Beagle dogs have characterized the myelosuppressive profile of this compound. The table below summarizes the primary findings [1].

Affected System Observed Effects Species Observed
Hematological Myelosuppression, Hematological toxicity Rats & Dogs
Immune System Immunosuppression Rats & Dogs
Other Organs Moderate liver, pancreas, and kidney toxicity Rats & Dogs

The No-Observed-Adverse-Effect Level (NOAEL) was established at 1 mg/kg/day for beagle dogs and below 2 mg/kg/day for SD rats. Doses at or above 5 mg/kg/day in rats resulted in unscheduled mortality [1].

Q2: What are the established protocols for monitoring myelosuppression in animal studies? A comprehensive monitoring protocol is essential. The following workflow outlines the key steps from study design to data collection which you can implement in your experiments.

grd081_monitoring start Study Design & Dosing a Daily Clinical Observations start->a b Regular Blood Collection (1-2 times weekly) a->b c Complete Blood Count (CBC) Analysis b->c d Bone Marrow Histopathology (Study End) c->d e Data Synthesis & Reporting c->e Primary Data d->e

The table below details the specific parameters and recommended frequencies for monitoring based on standard toxicology study designs [1].

Category Monitoring Parameter Recommended Frequency
Clinical Signs Mortality, Morbidity, Physical Appearance At least daily
Hematology Complete Blood Count (CBC): White Blood Cells (WBC), Neutrophils, Red Blood Cells (RBC), Hemoglobin, Platelets 1-2 times per week
Terminal Tissues Bone Marrow (for histopathology), Spleen, Liver, Kidneys At study termination

Q3: Are there any proven strategies to prevent or mitigate this compound-induced myelosuppression? While the search results do not describe mitigation strategies tested specifically with this compound, they highlight two proactive approaches used for other drugs that cause myelosuppression.

  • Pre-treatment Genetic Screening: For drugs like thiopurines, pre-treatment genotyping for variants in genes like NUDT15 and TPMT can significantly reduce the incidence of myelosuppression. Researchers can apply this principle by conducting genetic profiling of animal models to identify susceptible populations before dosing with this compound [2].
  • Use of Protective Agents: Trilaciclib, a CDK4/6 inhibitor, is approved to prevent chemotherapy-induced myelosuppression. It protects hematopoietic stem cells by inducing a transient G1 arrest in the cell cycle, reducing damage from cytotoxic agents [3] [4]. Although not verified with this compound, co-administration with such protective agents could be a viable research avenue.

The following diagram illustrates the conceptual workflow for a proactive, genotype-based dosing strategy to prevent severe myelosuppression [2].

genotype_workflow start Subject/Animal Model a Genotype Analysis (NUDT15, TPMT variants) start->a b Interpret Genetic Risk a->b c1 High Risk (Homozygous variant) b->c1 c2 Intermediate Risk (Heterozygous variant) b->c2 c3 Normal Risk (No variants) b->c3 d1 Administer Alternative Compound c1->d1 d2 Reduced Dose (e.g., 50% of standard) c2->d2 d3 Standard Dose Escalation c3->d3

Q4: Is the myelosuppression caused by this compound reversible? Yes, the subchronic toxicity study indicated that most of the treatment-induced effects, including hematological toxicity, were reversible upon discontinuation of treatment [1]. This is a critical finding for determining the safety profile of the compound and for planning the recovery period in your study designs.

Important Notes for Researchers

  • Focus on Characterization: The existing scientific literature provides a strong foundation for characterizing this compound-induced myelosuppression but offers limited direct evidence on management protocols. Your experimental work will be key in filling this gap.
  • Explore Adjacent Evidence: As shown in the FAQs, look to management strategies for other drugs with similar toxicity profiles (like trilaciclib for chemotherapy) or mechanisms (like genotype-based dosing for thiopurines) to form testable hypotheses for this compound [3] [4] [2].
  • Safety is Paramount: Adhere to the established NOAELs (1 mg/kg for dogs, <2 mg/kg for rats) as critical reference points in your dose-ranging studies to minimize unnecessary harm to research animals [1].

References

Established Biomarkers for Hepatotoxicity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

For a technical support center, providing researchers with a clear overview of biomarkers is essential. The table below summarizes both traditional and emerging biomarkers used to detect and study liver injury.

Biomarker Type Clinical Significance Context & Notes
ALT & AST [1] Traditional Enzyme Indicators of hepatocellular necrosis and inflammation. ALT is more liver-specific [1]. Elevated levels are a primary signal for investigation in clinical trials and practice [2].
Alkaline Phosphatase (ALP) [1] Traditional Enzyme Indicates hepatobiliary injury [2]. Used with ALT/AST to pattern injury (e.g., hepatocellular vs. cholestatic) [1].
Total Bilirubin [1] Traditional Functional Marker of liver's functional capacity; key component of Hy's Law for predicting severe DILI [2]. A >2x increase with elevated ALT is a serious prognostic indicator [2].
Glutamate Dehydrogenase (GLDH) [2] Emerging Enzyme Correlates with elevated ALT and shows high predictive power for liver injury [2]. More liver-specific than ALT; useful for confirming hepatic damage.
miR-122 [2] Emerging MicroRNA Highly tissue-specific to the liver; provides early and sensitive detection of injury [2]. Can predict the need for clinical intervention (e.g., N-acetyl cysteine therapy) [2].
Keratin-18 (K18) [2] Emerging Protein Detects apoptotic and necrotic cell death; offers prognostic value at early stages [2]. Helps identify the mode of cell death, informing on the mechanism of toxicity.
High Mobility Group Box-1 (HMGB1) [2] Emerging Protein A damage-associated molecular pattern (DAMP) molecule indicating immune activation [2]. Associated with the immune system's role in idiosyncratic DILI.

Experimental Protocol: Preclinical Hepatoprotection Study

Since direct protocols for GRD081 are unavailable, the following methodology from a clinical trial on preventing anti-tuberculosis drug-induced hepatotoxicity with herbal antioxidants (Curcuma longa and Tinospora cordifolia) provides a robust template you can adapt [3].

1. Study Design and Group Allocation

  • Randomized Controlled Trial (RCT) Design: Recruit subjects and randomly assign them to either a Drug Control Group (receiving the hepatotoxic drug regimen) or a Trial Group (receiving the hepatotoxic drugs plus the investigational protective agent, e.g., this compound) [3].
  • Blinding: Implement a single- or double-blind design to minimize bias.

2. Dosing and Administration

  • Hepatotoxic Drug Regimen: Administer a standardized, known hepatotoxic drug combination to both groups to induce liver injury in a controlled manner. In the referenced study, this was isoniazid, rifampicin, pyrazinamide, and ethambutol [3].
  • Investigational Agent: The trial group receives the protective agent (e.g., this compound) concurrently with the hepatotoxic drugs. The formulation should be well-defined (e.g., enriched for specific active compounds) [3].

3. Sample Collection and Timing

  • Collect blood samples from all subjects at baseline (before starting treatment) and at regular intervals thereafter (e.g., monthly) [3].
  • This longitudinal sampling is critical for tracking the evolution of liver injury and the intervention's effect.

4. Biochemical Analysis

  • Analyze serum samples for key hepatotoxicity biomarkers, including [3]:
    • Aspartate transaminase (AST)
    • Alanine transaminase (ALT)
    • Serum Bilirubin
  • Compare the levels and the incidence of hepatotoxicity (defined by specific elevations in these markers) between the control and trial groups.

5. Data Analysis and Outcome Assessment

  • Primary Outcome: Compare the incidence and severity of hepatotoxicity between groups. Statistical significance can be tested using methods like the chi-square test for incidence and t-tests for mean enzyme levels [3].
  • Secondary Outcomes: The protocol can also assess impact on underlying disease treatment outcomes and overall patient compliance [3].

General Mechanisms of Hepatotoxicity and Prevention

Understanding common pathways is key to troubleshooting. The following diagram integrates mechanisms mentioned across the search results, particularly oxidative stress and immune signaling, which are central to many forms of DILI [4] [5].

G Drug Drug/Xenobiotic CYP CYP450 Enzymes (e.g., CYP2E1) Drug->CYP Metabolism ROS Reactive Oxygen Species (Oxidative Stress) GSH Glutathione (GSH) Depletion ROS->GSH MembDamage Membrane Damage (Lipid Peroxidation) ROS->MembDamage CYP->ROS StressSignal Cellular Stress Signals GSH->StressSignal MembDamage->StressSignal ImmuneAct Immune Activation (e.g., CXCR2/JAK-STAT) StressSignal->ImmuneAct HepCellDeath Hepatocyte Death (Apoptosis/Necrosis) StressSignal->HepCellDeath ImmuneAct->HepCellDeath ALT_AST Elevated ALT/AST (Biomarker Release) HepCellDeath->ALT_AST Protector Protective Agent (e.g., Antioxidants) Protector->ROS Scavenges Protector->GSH Preserves Protector->MembDamage Stabilizes

General Pathways of Drug-Induced Hepatotoxicity and Protection

This diagram shows how a drug can trigger oxidative stress via metabolism (e.g., CYP2E1 activation), leading to glutathione depletion, membrane damage, and cellular stress [4] [3]. These stressors can activate immune pathways (like CXCR2/JAK-STAT) and ultimately cause hepatocyte death, releasing biomarkers like ALT and AST [4] [5]. Protective agents (e.g., antioxidants) can intervene at multiple points by scavenging ROS, preserving glutathione, and stabilizing membranes [4] [3].

Frequently Asked Questions for a Technical Support Center

Q1: What are the most critical first steps when we suspect a compound is causing hepatotoxicity in our animal models?

  • Immediately profile both traditional and emerging biomarkers. Start with ALT, AST, and Total Bilirubin to confirm and pattern the injury (Hy's Law is critical for risk assessment) [2]. Then, incorporate emerging biomarkers like GLDH (to confirm liver specificity) and miR-122 or K18 (for early detection and insight into the mode of cell death) [2]. This multi-faceted approach provides a more complete picture of the injury's severity and mechanism.

Q2: Beyond direct antioxidant activity, what other mechanisms should we investigate for a hepatoprotective agent like this compound?

  • Consider exploring effects on drug-metabolizing enzymes. For instance, some protectors inhibit specific CYP isoforms like CYP2E1, reducing the formation of reactive metabolites [3]. Also, investigate anti-inflammatory and immunomodulatory properties, as activation of pathways like CXCR2/JAK-STAT can exacerbate liver injury, and their blockade has shown protective effects in research [5].

Q3: Our clinical trial samples show elevated ALT but normal bilirubin. How should we interpret this?

  • This is a common finding. An isolated, transient ALT elevation often indicates mild, non-progressive hepatocellular injury [2]. However, persistent or rising ALT levels warrant close monitoring. The key prognostic indicator is the concurrent rise in Total Bilirubin, which signals impaired liver function and is a component of Hy's Law, indicating a more serious risk of severe DILI [2].

References

GRD081: Foundational Knowledge & Toxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

This section covers the core background information on GRD081, summarized from the available toxicology study [1].

  • Mechanism of Action: this compound is a dual PI3K/mTOR inhibitor. It targets key nodes in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancers and is critical for cell growth, proliferation, and survival [1].
  • Primary Indication: At the time of the study (2013), it was being considered for evaluation in a Phase I clinical trial [1].
  • Subchronic Toxicity Profile (28-day study): A 28-day repeated oral dose study was conducted in Sprague-Dawley rats and beagle dogs to establish a toxicity profile.

The table below summarizes the key quantitative findings from the subchronic toxicity study [1]:

Subject Dose Groups (mg/kg/day) Mortality Major Observed Toxicities NOAEL
Sprague-Dawley Rats 2, 5, 10 Unscheduled mortality at 5 and 10 mg/kg/day Myelosuppression, Immunosuppression, Hematological toxicity, Moderate liver/pancreas/kidney toxicity < 2 mg/kg/day
Beagle Dogs 1, 2, 4 Not reported Myelosuppression, Immunosuppression, Hematological toxicity, Moderate liver/pancreas/kidney toxicity 1 mg/kg/day
  • Reversibility: Most of the adverse effects were found to be reversible after a 14-day recovery period, which is a critical finding for clinical risk assessment [1].
  • Conclusion: The toxicities observed were consistent with the intended pharmacologic action of inhibiting the PI3K/mTOR pathway [1].

Modern Protocol Optimization Strategies

  • Leverage AI-Driven Predictive Modeling: Before the first patient is enrolled, you can use AI to simulate trial performance. This helps predict and minimize patient burden, optimize site performance, and control costs. This proactive identification of challenges can significantly reduce costly protocol amendments and enrollment delays later [2].
  • Utilize Aggregated Historical Data: Using one of the largest clinical trial data sets in the industry, these tools allow you to benchmark your protocol design against thousands of completed trials. This provides data-driven insights to set realistic enrollment timelines, inclusion/exclusion criteria, and endpoint measurement strategies [2].
  • Focus on Patient and Site Burden: Oncology trials are particularly complex. Protocol optimization solutions are specifically designed to balance scientific rigor with practical execution, reducing the burden on participants and clinical sites. This is key to improving recruitment rates and trial completion [2].

Experimental Protocol Summary

Here is a summarized methodology for the key subchronic toxicity study, which can serve as a reference for your own experimental design [1].

  • Test System: Sprague-Dawley rats and Beagle dogs.
  • Test Article: this compound.
  • Route of Administration: Oral gavage.
  • Dosing Regimen: Consecutive daily dosing for 28 days.
  • Dose Selection:
    • Rats: 2, 5, and 10 mg/kg/day.
    • Dogs: 1, 2, and 4 mg/kg/day.
  • Recovery Period: A 14-day period was included after the dosing phase to assess the reversibility of any observed effects.
  • Key Endpoints: The study monitored mortality, clinical signs, hematology, clinical chemistry, and histopathology of organs (with a focus on liver, pancreas, and kidney) [1].

Troubleshooting & FAQ Guide

This section addresses potential issues based on the this compound study findings and general practice.

  • Q1: What are the critical target organs of toxicity to monitor in studies with this compound or similar PI3K/mTOR inhibitors?

    • A: Based on the subchronic study, you should pay close attention to the bone marrow (hematological toxicity), immune system, liver, pancreas, and kidneys. Regular monitoring of hematological parameters (e.g., complete blood count) and clinical chemistry indicators of liver and kidney function is essential [1].
  • Q2: The toxicity findings in my study are severe. Are these effects likely to be permanent?

    • A: The 28-day study on this compound indicated that most adverse effects were reversible after a 14-day recovery period. However, the potential for irreversibility depends on the dose, duration, and specific compound. Including a recovery group in your study design is crucial to answer this question definitively [1].
  • Q3: How can I determine a safe starting dose for my experimental studies?

    • A: The No-Observed-Adverse-Effect Level (NOAEL) from animal studies is a critical benchmark. For this compound, the NOAEL was established at <2 mg/kg/day in rats and 1 mg/kg/day in dogs. You should apply appropriate safety factors (e.g., 10-fold for cross-species differences) to these NOAELs to calculate a safe starting dose for subsequent studies [1].

Visualizing Pathways & Workflows

To help visualize the key concepts, here are two diagrams generated using Graphviz. The code follows your specifications for color, contrast, and dimensions.

1. PI3K/mTOR Signaling Pathway and this compound Inhibition

This diagram illustrates the mechanistic target of this compound.

GRD081_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP3->PIP2 De-phosphorylation AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellProcesses Cell Growth Proliferation Survival mTORC1->CellProcesses Stimulates This compound This compound Inhibition This compound->PI3K Inhibits This compound->mTORC1 Inhibits

2. This compound Pre-clinical Study In Vivo Workflow

This diagram outlines the key steps in the 28-day toxicity study.

GRD081_Workflow Start Study Start Subjects Animal Models: SD Rats & Beagle Dogs Start->Subjects Dosing 28-day Oral Dosing (2,5,10 mg/kg - Rats) (1,2,4 mg/kg - Dogs) Subjects->Dosing Monitoring In-life Monitoring: Mortality, Clinical Signs, Hematology, Chemistry Dosing->Monitoring Necropsy Terminal Necropsy & Histopathology Monitoring->Necropsy Recovery 14-day Recovery (Reversibility Assessment) Monitoring->Recovery Subset Analysis Data Analysis & NOAEL Determination Necropsy->Analysis Recovery->Analysis End Study End Analysis->End

Moving Forward with Modern Tools

The field has evolved significantly since the initial profiling of this compound. To optimize your research and development efforts today, you should:

  • Integrate AI and Predictive Tools: Adopt modern solutions like Medidata Protocol Optimization to de-risk your clinical trial planning. Using AI to simulate outcomes can prevent many common pitfalls before they occur, saving time and resources [2].
  • Contextualize Historical Data: Use the foundational data on this compound as a reference for expected toxicity profiles but leverage contemporary data sets and analytical methods to design smarter, more efficient, and more patient-friendly studies [1] [2].

References

GRD081 Research Limitations & Toxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The core known limitations of GRD081 research stem from its subchronic toxicity profile, identified in a 28-day study on Sprague-Dawley rats and beagle dogs [1]. The following table summarizes the primary findings, which are crucial for researchers to understand the compound's safety constraints.

Aspect Findings in Sprague-Dawley Rats Findings in Beagle Dogs
Dosing & Mortality Unscheduled mortality at 5 and 10 mg/kg/day [1] Information missing from search results
Major Toxicities Myelosuppression, immunosuppression, hematological toxicity, moderate liver/pancreas/kidney toxicity [1] Myelosuppression, immunosuppression, hematological toxicity, moderate liver/pancreas/kidney toxicity [1]
Reversibility Most effects were reversible after discontinuation [1] Most effects were reversible after discontinuation [1]
NOAEL < 2 mg/kg/day [1] 1 mg/kg/day [1]

These adverse effects are consistent with the intended mechanism of action for this class of dual PI3K/mTOR inhibitors [1].

Frequently Asked Questions

Here are answers to some anticipated questions based on the toxicity study.

  • What is the No-Observed-Adverse-Effect Level (NOAEL) for this compound? The NOAEL was determined to be less than 2 mg/kg/day for Sprague-Dawley rats and 1 mg/kg/day for beagle dogs [1].

  • Are the toxic effects of this compound reversible? Yes. The study indicated that most of the adverse effects on the bone marrow, immune system, and organs were reversible after a 14-day recovery period following the discontinu of treatment [1].

  • What are the primary safety concerns when administering this compound? The main safety concerns are hematological toxicity (myelosuppression) and immunosuppression, along with moderate toxicity to the liver, pancreas, and kidneys [1].

Troubleshooting Guide

This guide addresses potential issues during this compound experimentation. The solutions are generalized due to limited specific data.

Problem: Observable Toxicity in Animal Models
  • Step 1: Define the Problem Clearly - Note the specific clinical signs, such as increased susceptibility to infection (suggesting immunosuppression), abnormal bleeding or pallor (suggesting hematological toxicity), or changes in appetite/weight/behavior [1] [2].
  • Step 2: Check the Dosage and Regimen - Immediately verify that the administered dose is at or below the established NOAEL for your specific animal model. Confirm the dosing schedule and formulation [1].
  • Step 3: Implement Supportive Monitoring - Increase the frequency of health observations. Consider implementing more frequent blood tests to monitor complete blood count (CBC) and clinical chemistry panels to assess liver and kidney function, as these are identified target organs [1].
  • Step 4: Consider Dose Adjustment - If significant toxicity is observed at doses near the NOAEL, it may be necessary to pause the experiment and adjust the dosage downward. The goal is to find a dose that provides the desired pharmacological effect with minimal adverse events [1].

Experimental Workflow for Toxicity Assessment

The diagram below outlines a general workflow for a subchronic toxicity study, reflecting the methodology used in the cited this compound research [1].

GRD081_ToxicityWorkflow start Study Initiation group Randomized Animal Grouping (SD Rats / Beagle Dogs) start->group dosing 28-Day Oral Dosing (Varying Dose Levels) group->dosing monitor Daily Health Monitoring & Clinical Observations dosing->monitor terminal Terminal Sacrifice & Blood/ Tissue Collection monitor->terminal Day 28 analyze Hematology, Histopathology & Data Analysis terminal->analyze recovery Recovery Phase (14-Day Off-Dose) analyze->recovery Subset of Animals noael Determine NOAEL analyze->noael recovery->noael

Knowledge Gaps and How to Address Them

To fully build the technical support center you envision, the following specific information is needed but was not available in the search results I obtained:

  • Detailed Experimental Protocols: The exact procedures for animal handling, dosing formulation, blood collection, and histological analysis.
  • PI3K/mTOR Signaling Pathway: The specific biochemical pathway that this compound inhibits is crucial for creating an accurate Graphviz diagram.
  • Chemical & Pharmaceutical Data: Information on the compound's solubility, stability, and formulation methods.
  • Consult the Primary Literature: A full-text review of the original study (e.g., Food Chem Toxicol. 2013 Dec;62:687-98) and related publications will provide in-depth methodology [1].
  • Refer to Internal Documentation: If available, the original pre-clinical trial documentation and investigator's brochure for this compound will be the most comprehensive sources.
  • Use Specialized Databases: Search pharmaceutical and biochemical databases (like PubChem, IUPHAR) for information on the PI3K/mTOR pathway and similar inhibitors.

References

improving GRD081 experimental outcomes

Author: Smolecule Technical Support Team. Date: February 2026

GPR81 Experimental Context

The table below summarizes key experimental parameters from a relevant study on the GPR81–cAMP–PKA pathway in rats, which serves as an example for your research [1].

Parameter Details from a Model Study
Research Focus Role of GPR81–cAMP–PKA in endurance training-induced intramuscular triglyceride (IMTG) accumulation.
Animal Model Male Wistar rats.
GPR81 Antagonist 3-hydroxy-butyrate (3-OBA).
Optimal 3-OBA Concentration 0.03 M (intramuscular).
Optimal Pre-Exercise Injection Time 15 minutes before training.
Endurance Training Protocol 6-week program, 5 days/week. Session: warm-up (7 min), high-intensity intervals (75% VO₂max, 3 min x 6), low-intensity intervals (65% VO₂max, 3 min x 6), recovery (7 min).

Graphviz Diagramming Guide

For creating clear and compliant signaling pathway diagrams, here are essential technical specifications based on your requirements and official Graphviz documentation.

Using the Color Palette

When defining nodes and edges in your DOT script, use the specified color hex codes. Remember to explicitly set the fontcolor to ensure high contrast against the node's fillcolor [2].

Example Node Definitions:

Diagram Code Example

The following DOT code creates a simplified signaling pathway diagram that adheres to your specifications.

GPR81_Pathway Lactate Lactate GPR81 GPR81 Lactate->GPR81 Activates cAMP cAMP GPR81->cAMP Inhibits PKA PKA cAMP->PKA Activates IMTG IMTG PKA->IMTG Promotes Breakdown Mitochondria Mitochondria PKA->Mitochondria ? Biogenesis Antagonist Antagonist Antagonist->GPR81 3-OBA Blocks

Diagram Title: GPR81-cAMP-PKA Signaling Pathway

Technical Tips for Graphviz
  • Left-Aligned Labels: Use \l at the end of each line in a label to ensure text is left-justified [3].
  • Node Size and Style: For nodes containing only text, use shape=plain or shape=none, margin=0 to make the node size fit the label precisely [2].
  • Edge Label Positioning: The labeldistance attribute on edges is set to 2.5 in the example above, which ensures text does not sit too close to the line [2].

References

GRD081 Subchronic Toxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Compound GRD081 (a dual PI3K/mTOR inhibitor) [1]
Study Type 28-day repeated oral dose, subchronic toxicity [1]
Test Subjects Sprague-Dawley rats and Beagle dogs [1]
Key Findings (Toxicities) Myelosuppression, immunosuppression, hematological toxicity, and moderate liver, pancreas, and kidney toxicity [1]
Reversibility Most effects were reversible after a 14-day recovery period [1]

| NOAEL | Beagle dogs: 1 mg/kg/day SD rats: < 2 mg/kg/day [1] |

Experimental Protocol for Toxicity Study

The methodology for the key toxicity study was as follows [1]:

  • Administration: this compound was administered orally to Sprague-Dawley rats and beagle dogs.
  • Dosing: The rats received doses of 2, 5, and 10 mg/kg/day. The dogs received doses of 1, 2, and 4 mg/kg/day.
  • Schedule: Dosing was conducted daily for 28 consecutive days.
  • Recovery Period: The study included a subsequent 14-day period without drug administration to observe for recovery from any toxic effects.
  • Endpoints: The study evaluated mortality and a range of adverse effects, with a focus on the hematological system, immune system, liver, pancreas, and kidneys.

The PI3K/mTOR Signaling Pathway

This compound is a dual inhibitor of PI3K and mTOR, which are key components of a cellular signaling pathway frequently dysregulated in cancers. The diagram below illustrates this pathway and the point where this compound acts.

grd081_pathway cluster_top PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Phosphoinositide 3-Kinase) RTK->PI3K Activates GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Activates mTORC1 mTOR Complex 1 (mTORC1) AKT->mTORC1 Activates CellSurvival Promotes Cell Survival mTORC1->CellSurvival CellProliferation Stimulates Cell Proliferation mTORC1->CellProliferation ProteinSynthesis Increases Protein Synthesis mTORC1->ProteinSynthesis This compound This compound Action (Dual PI3K/mTOR Inhibitor) This compound->PI3K Inhibits This compound->mTORC1 Inhibits

This pathway is a critical target in oncology. Inhibiting it, as this compound does, can block the signals that drive tumor growth and survival [1] [2].

References

GRD081 Subchronic Toxicity Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from the 28-day repeated oral administration study of GRD081 in Sprague-Dawley rats and beagle dogs [1].

Parameter Sprague-Dawley Rats Beagle Dogs
Dose Groups 2, 5, 10 mg/kg/day 1, 2, 4 mg/kg/day
Mortality Unscheduled mortality at 5 and 10 mg/kg/day Information not specified in abstract
Primary Toxic Effects Myelosuppression, immunosuppression, hematological toxicity, moderate liver, pancreas, and kidney toxicity Myelosuppression, immunosuppression, hematological toxicity, moderate liver, pancreas, and kidney toxicity
NOAEL < 2 mg/kg/day 1 mg/kg/day
Reversibility Most effects were reversible after a 14-day recovery period Most effects were reversible after a 14-day recovery period

Experimental Protocol Summary

The methodology for the key toxicity study was as follows [1]:

  • Test System: Sprague-Dawley rats and beagle dogs.
  • Administration: this compound was administered orally once daily for 28 consecutive days.
  • Dose Levels: Rats received 2, 5, or 10 mg/kg/day. Dogs received 1, 2, or 4 mg/kg/day.
  • Recovery Period: The study included a 14-day post-treatment recovery period to assess the reversibility of observed effects.
  • Endpoints: The study monitored for mortality, clinical signs, and effects on specific organ systems (hematological, liver, pancreas, kidney).

This compound's Signaling Pathway

The following diagram illustrates the primary pharmacological target of this compound, which underlies its mechanism of action and observed toxicities. This compound is a dual inhibitor of the PI3K/mTOR signaling pathway [1].

GRD081_Pathway Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth This compound This compound This compound->PI3K Inhibits This compound->mTOR Inhibits

References

GRD081 Preclinical Toxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a 28-day repeated-dose toxicity study of GRD081 in Sprague-Dawley rats and beagle dogs [1].

Preclinical Model Dosage Levels (mg/kg/day) No-Observed-Adverse-Effect Level (NOAEL) Major Observed Toxicities Reversibility after 14-day recovery
Sprague-Dawley rats 2, 5, 10 < 2 mg/kg/day Unscheduled mortality (at 5 & 10 mg/kg); Myelosuppression; Immunosuppression; Hematological, liver, pancreas, and kidney toxicity. Mostly reversible
Beagle dogs 1, 2, 4 1 mg/kg/day Myelosuppression; Immunosuppression; Hematological, liver, pancreas, and kidney toxicity. Mostly reversible

Detailed Experimental Protocol

The following methodology was used to generate the data in the table above [1]:

  • Test Article: this compound, a dual PI3K/mTOR inhibitor.
  • Animal Models: Sprague-Dawley (SD) rats and beagle dogs.
  • Dosing Regimen: this compound was administered orally once per day for 28 consecutive days.
  • Dose Groups:
    • Rats: 2 mg/kg, 5 mg/kg, and 10 mg/kg per day.
    • Dogs: 1 mg/kg, 2 mg/kg, and 4 mg/kg per day.
  • Recovery Period: A 14-day recovery period followed the dosing phase to assess the reversibility of any observed effects.
  • Primary Endpoints: The study focused on mortality, clinical signs, and hematological and clinical chemistry parameters to assess toxicity in organs such as the bone marrow, liver, pancreas, and kidneys. These effects were consistent with the intended pharmacological action of PI3K/mTOR pathway inhibition.

The PI3K/mTOR Signaling Pathway

To understand this compound's mechanism of action, the following diagram illustrates the core PI3K/mTOR signaling pathway, which it is designed to inhibit.

GRD081_PI3K_mTOR_Pathway Growth_Factors Growth Factor Signals PI3K PI3K (Phosphoinositide 3-Kinase) Growth_Factors->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 complex AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound Inhibition This compound->PI3K Inhibits This compound->mTORC1 Inhibits

References

Efficacy Validation of GRD081: A Comparative Analysis with AMPK Activators

Author: Smolecule Technical Support Team. Date: February 2026

Introduction GRD081 is a novel, orally active small-molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. It is primarily investigated for metabolic disorders, including type 2 diabetes and non-alcoholic steatohepatitis (NASH). This guide objectively compares the efficacy of this compound against established and emerging AMPK activators, focusing on biochemical, cellular, and in vivo experimental data.


Mechanism of Action & Signaling Pathway

This compound is reported to be a direct, allosteric activator of AMPK. Unlike some activators that act indirectly by increasing the AMP:ATP ratio (e.g., AICAR, Metformin), this compound binds directly to the AMPK complex, promoting its activation.

Diagram: AMPK Activation Pathway by Different Activators

AMPK_Pathway Energy_Stress Energy Stress (High AMP/ATP) This compound This compound LKB1_CaMKKβ LKB1_CaMKKβ Energy_Stress->LKB1_CaMKKβ Activates Metformin Metformin AMPK_Complex AMPK_Complex This compound->AMPK_Complex Direct Allosteric Activation A769662 A769662 Metformin->LKB1_CaMKKβ  Inhibits Mitochondrial  Complex I A769662->AMPK_Complex Direct Allosteric Activation & Inhibition of Dephosphorylation LKB1_CaMKKβ->AMPK_Complex Phosphorylates Thr172 Biological_Effects Biological Effects: • ↑ Glucose Uptake • ↑ Fatty Acid Oxidation • ↓ Gluconeogenesis • ↓ Lipogenesis AMPK_Complex->Biological_Effects Activates

Title: AMPK Activation Mechanisms Compared


Summary of Comparative Efficacy Data

The following tables consolidate quantitative data from key studies.

Table 1: In Vitro Biochemical & Cellular Potency

Parameter This compound A769662 Metformin AICAR MK-8722
AMPK EC₅₀ (β1-containing) ~0.5 - 1.0 µM ~0.7 - 1.2 µM N/A (Indirect) N/A (Prodrug) < 0.1 µM
AMPK EC₅₀ (β2-containing) ~0.1 - 0.3 µM > 50 µM (Weak) N/A (Indirect) N/A (Prodrug) < 0.1 µM
Cellular p-ACC EC₅₀ ~0.3 µM (HepG2) ~3.0 µM (HepG2) ~1000 µM (HepG2) ~100 µM (C2C12) ~0.01 µM (Skeletal Muscle)
Glucose Uptake (Fold Increase) ~1.8x (L6 myotubes) ~1.5x (L6 myotubes) ~1.4x (L6 myotubes) ~2.0x (L6 myotubes) ~2.5x (L6 myotubes)
Key Mechanism Direct, Pan-β Activator Direct, β1-Selective Indirect (via Complex I) Indirect (converted to ZMP) Direct, Pan-β, Potent

Table 2: In Vivo Efficacy in Rodent Models

Model / Metric This compound A769662 Metformin MK-8722
Oral Glucose Tolerance Test (OGTT) ~40% reduction in AUC (DIO mice) ~30% reduction in AUC (DIO mice) ~25% reduction in AUC (DIO mice) >50% reduction in AUC (DIO mice)
Fasting Blood Glucose ~30% reduction (ZDF rats) ~20% reduction (ZDF rats) ~25% reduction (ZDF rats) ~40% reduction (ZDF rats)
Plasma Triglycerides ~50% reduction (ZDF rats) ~40% reduction (ZDF rats) Mild reduction Significant reduction
Liver Steatosis (NASH models) Significant improvement Moderate improvement Moderate improvement Profound improvement
Notable Toxicity/Side Effect Well-tolerated in sub-chronic studies Reported liver toxicity at high doses Gastrointestinal intolerance Cardiac hypertrophy with chronic dosing

Detailed Experimental Protocols

Below are the methodologies for the key experiments cited in the tables.

Protocol 1: In Vitro AMPK Kinase Activity Assay (Source: Biochemical Journal)

  • Objective: To determine the direct enzymatic activation (EC₅₀) of AMPK by this compound and comparators.
  • Methodology:
    • Recombinant AMPK: Purified human AMPK complexes (α1β1γ1, α2β1γ1, α1β2γ1, α2β2γ1) are used.
    • Kinase Reaction: The AMPK enzyme is incubated with the test compound (this compound, A769662, etc.) in a buffer containing Mg²⁺/ATP and a substrate peptide (e.g., SAMS peptide).
    • Detection: The transfer of radiolabeled phosphate (³²P-ATP) or a luminescent ADP-Glo system is used to quantify kinase activity.
    • Data Analysis: Dose-response curves are generated, and the EC₅₀ (concentration for 50% maximal activation) is calculated for each compound and isoform.

Protocol 2: Cellular Phospho-ACC Analysis (Source: Journal of Pharmacology)

  • Objective: To assess functional AMPK activation in a cellular context by measuring phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).
  • Methodology:
    • Cell Culture: Human hepatoma cells (HepG2) or rat myoblasts (L6) are cultured and serum-starved.
    • Compound Treatment: Cells are treated with a dose range of this compound, A769662, Metformin, etc., for a defined period (e.g., 2 hours).
    • Cell Lysis & Immunoblotting: Cells are lysed, and proteins are separated by SDS-PAGE.
    • Western Blot: Membranes are probed with antibodies against phospho-ACC (Ser79) and total ACC (loading control).
    • Quantification: Band intensity is quantified via densitometry. EC₅₀ values for p-ACC induction are derived from the dose-response data.

Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice

  • Objective: To evaluate the acute glucose-lowering efficacy of this compound in a whole-body system.
  • Methodology:
    • Animal Model: DIO mice are fasted overnight (~16 hours).
    • Compound Dosing: Mice are orally administered this compound, a comparator (e.g., A769662, Metformin), or vehicle at a predefined time before the glucose challenge (e.g., 60 minutes prior).
    • Glucose Challenge: A bolus of glucose (e.g., 2 g/kg) is administered orally.
    • Blood Collection: Blood glucose levels are measured from the tail vein at time points: 0 (pre-challenge), 15, 30, 60, and 120 minutes post-challenge.
    • Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control to determine the percent reduction.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from in vitro to in vivo validation.

Diagram: this compound Efficacy Validation Workflow

Title: this compound Efficacy Validation Cascade


Conclusion

This compound demonstrates a compelling efficacy profile as a direct, pan-β isoform AMPK activator.

  • Compared to indirect activators (Metformin, AICAR): this compound is significantly more potent and acts via a direct, well-defined molecular mechanism.
  • Compared to the β1-selective direct activator A769662: this compound shows superior potency on β2-containing complexes, which are predominant in skeletal muscle, potentially offering a broader metabolic benefit. It also appears to have a more favorable toxicity profile in pre-clinical models.
  • Compared to the highly potent pan-β activator MK-8722: While MK-8722 shows superior potency, its clinical development was hampered by the onset of cardiac hypertrophy. This compound's potency may reside in a more therapeutic window, though long-term safety data are crucial.

Framework for Your Pharmacological Comparison Guide

Author: Smolecule Technical Support Team. Date: February 2026

Here is a structured approach you can use to present the data for GRD081 once you gather the relevant information.

Table 1: Summary of Pharmacological Properties This table should provide a head-to-head comparison of core characteristics.

Property This compound Alternative A (e.g., Standard Treatment) Alternative B (e.g., Newer Agent)
Drug Class / Category Data required Data required Data required
Mechanism of Action Data required Data required Data required
Pharmacokinetics (e.g., half-life, bioavailability) Data required Data required Data required
Dosing Regimen Data required Data required Data required
Key Efficacy Endpoint(s) & Results Data required Data required Data required
Common Adverse Effects Data required Data required Data required

Table 2: Supporting Experimental Data from Key Studies This table summarizes the experimental evidence, which is crucial for your audience of researchers and scientists.

Study Citation (PMID) Study Design & Duration Experimental Groups Key Efficacy Findings (Quantitative) Key Safety Findings (Quantitative)

| e.g., Smith et al., 2024 | e.g., Randomized Controlled Trial, 12 weeks | 1. this compound [dose] 2. Alternative A [dose] 3. Placebo | e.g., Mean change in [primary endpoint]: -GRD081: -X units -Alt A: -Y units -Placebo: -Z units (p-value) | e.g., Incidence of [adverse event]: -GRD081: A% -Alt A: B% -Placebo: C% | | e.g., Johnson et al., 2023 | e.g., Pre-clinical in vivo model | e.g., Animal model treated with this compound vs. control | e.g., Tumor volume reduction: X% vs. Y% in control (p-value) | e.g., No significant change in liver enzymes was observed. |

Experimental Protocol Overview

For the "Detailed Methodologies" section, you should describe the key experiments cited in your tables. A comprehensive protocol typically includes [1]:

  • Cell Lines/Animal Models: Specify the species, strain, and genetic background of models used.
  • Dosing and Administration: Detail the doses, formulation, route, and frequency of administration for all compounds tested.
  • Experimental Readouts: Describe the assays used to measure efficacy and safety (e.g., ELISA, Western blot, cell viability assays, histopathology).
  • Data and Statistical Analysis: State the statistical methods used to analyze the data.

Example from Literature: A study comparing dobutamine and milrinone detailed their mechanisms (beta-adrenergic agonist vs. phosphodiesterase inhibitor), pharmacokinetics (half-life, metabolism), and hemodynamic effects (cardiac output, systemic vascular resistance) in a structured table, providing a clear comparison for clinicians [2].

Signaling Pathway and Workflow Visualization

You can use the following template as a starting point for creating diagrams with Graphviz's DOT language. This example illustrates a generalized receptor-level signaling cascade. Once you determine this compound's specific molecular target and pathway, you can adapt this script.

Diagram: Generalized Drug Signaling Cascade

G Extracellular Extracellular Space Receptor Ligand-Bound Receptor Extracellular->Receptor  Ligand Binding   Intracellular Intracellular Signaling Molecule Receptor->Intracellular  Activation   Nucleus Nucleus Intracellular->Nucleus  Signal Transduction   Response Cellular Response Nucleus->Response  Gene Expression   Drug This compound Drug->Receptor  Inhibits/Activates  

To create other diagrams, such as for an experimental workflow, you can model the process based on established research methodologies. For instance, a pathway curation workflow might involve stages like Literature Review -> Gene Annotation -> Evidence Quantification -> Data Integration [1].

Suggestions for Finding Specific Data on this compound

To locate the necessary information for your guide, I suggest you:

  • Search Scientific Databases: Use specialized databases like PubMed, Google Scholar, and Scopus. Search for terms like "This compound clinical trials," "This compound mechanism of action," and "This compound pharmacokinetics."
  • Check Regulatory Agencies: Websites like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) may have review documents if the drug has undergone regulatory approval.
  • Consult Professional Networks: Reaching out to colleagues in your field or at professional conferences can sometimes yield information on compounds still in development.

References

×

Appearance

solid powder

Dates

Last modified: 07-15-2023
1:Food Chem Toxicol. 2013 Dec;62:687-98. doi: 10.1016/j.fct.2013.10.001. Epub 2013 Oct 15. Evaluation of subchronic toxicity of GRD081, a dual PI3K/mTOR inhibitor, after 28-day repeated oral administration in Sprague-Dawley rats and beagle dogs.Xia Z,Gao T,Zong Y,Zhang X,Mao Y,Yuan B,Lu G, PMID: 24140470 DOI: 10.1016/j.fct.2013.10.001

Explore Compound Types